5-Vinyloxazole
Description
Structure
3D Structure
Properties
CAS No. |
121432-08-4 |
|---|---|
Molecular Formula |
C5H5NO |
Molecular Weight |
95.10 g/mol |
IUPAC Name |
5-ethenyl-1,3-oxazole |
InChI |
InChI=1S/C5H5NO/c1-2-5-3-6-4-7-5/h2-4H,1H2 |
InChI Key |
CDHFJMAKBNRMFE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN=CO1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Vinyloxazoles
A Note to the Researcher: The query for "5-vinyloxazole" does not correspond to a commonly synthesized or commercially available chemical entity in major chemical databases. It is likely that the intended compound of interest is an isomeric form, such as 2-vinyloxazole, 4-vinyloxazole, or a related derivative. This guide will focus on the chemical landscape of vinyloxazoles, with a primary emphasis on the more extensively studied 2-vinyloxazole and its derivatives, while also providing context on the synthesis of 5-substituted oxazoles.
Introduction to Vinyloxazoles: A Versatile Heterocyclic Scaffold
Oxazole rings are a prominent feature in a multitude of biologically active compounds and are considered a "privileged scaffold" in medicinal chemistry. Their utility stems from their ability to engage in various non-covalent interactions, making them effective components in the design of novel therapeutics with a wide array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of a vinyl group to the oxazole core further enhances its synthetic versatility, providing a reactive handle for a variety of chemical transformations. This vinyl moiety allows for participation in polymerization reactions and serves as a key building block for the construction of more complex molecular architectures.[4]
Chemical Structure and Physicochemical Properties
The vinyloxazole family consists of several isomers, with the position of the vinyl group on the oxazole ring defining their distinct chemical properties and reactivity. The most commonly encountered and studied isomer is 2-vinyloxazole.
Isomeric Forms of Vinyloxazole
The primary isomers of vinyloxazole are 2-vinyloxazole, 4-vinyloxazole, and 5-vinyloxazole. Due to the electronic nature of the oxazole ring, the stability and reactivity of these isomers can differ significantly. The search for a specific CAS number for "5-vinyloxazole" was inconclusive, suggesting its limited study or inherent instability. In contrast, derivatives of 2-vinyloxazole and 5-substituted oxazoles are well-documented.[1][5][6][7]
Physicochemical and Spectroscopic Data
The following table summarizes the computed and experimental data for a representative vinyloxazole derivative, 2-vinyl-4,5-dihydrooxazole, which provides a useful proxy for understanding the general properties of this class of compounds.[8][9]
| Property | Value | Source |
| Molecular Formula | C₅H₇NO | [8] |
| Molecular Weight | 97.12 g/mol | [8] |
| IUPAC Name | 2-ethenyl-4,5-dihydro-1,3-oxazole | [8] |
| CAS Number | 13670-33-2 | [8][10] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, chloroform, benzene, and acetone. | [11] |
| XLogP3 | 0.4 | [8] |
Spectroscopic Characterization:
The structural elucidation of vinyloxazoles relies heavily on modern spectroscopic techniques.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of a vinyloxazole would be expected to show characteristic signals for the vinyl protons, typically in the range of 5.0-6.5 ppm, with distinct coupling patterns (dd, d). The protons on the oxazole ring would appear in the aromatic region, generally between 7.0 and 8.5 ppm.
-
¹³C NMR: The carbon NMR spectrum would display signals for the sp² hybridized carbons of the vinyl group at approximately 110-140 ppm and the carbons of the oxazole ring in the range of 115-160 ppm.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would be characterized by C=C stretching vibrations for the vinyl group around 1640 cm⁻¹.
-
C=N and C=C stretching bands from the oxazole ring would be observed in the 1500-1600 cm⁻¹ region.
-
C-H stretching vibrations for the vinyl and aromatic protons would appear above 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the specific vinyloxazole isomer.
-
Fragmentation patterns would likely involve the loss of the vinyl group or cleavage of the oxazole ring.
-
Synthesis of Vinyloxazoles
The synthesis of vinyloxazoles can be approached through various strategies, often tailored to the desired substitution pattern on the oxazole ring.
Synthesis of 5-Substituted Oxazoles: The van Leusen Reaction
A prominent method for the synthesis of 5-substituted oxazoles is the van Leusen oxazole synthesis.[1][13] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form the oxazole ring.[1][13] To generate a 5-vinyloxazole via this route, one would employ acrolein or a related α,β-unsaturated aldehyde as the starting material.
Conceptual Workflow for van Leusen Synthesis of 5-Vinyloxazole:
Conceptual van Leusen synthesis of 5-vinyloxazole.
Detailed Experimental Protocol (Hypothetical for 5-Vinyloxazole):
-
Reaction Setup: To a solution of acrolein (1.0 eq) in a suitable solvent such as methanol or a mixture of DME and methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq).
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃) (1.5 eq), portion-wise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction typically proceeds to completion within a few hours.
-
Workup: Upon completion, filter the reaction mixture to remove the base. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-vinyloxazole.
Reactivity and Applications of Vinyloxazoles
The dual functionality of the vinyl group and the oxazole ring makes vinyloxazoles valuable intermediates in organic synthesis.
Reactions of the Vinyl Group
The vinyl group can participate in a variety of reactions, including:
-
Polymerization: Vinyloxazoles can undergo radical or cationic polymerization to form polymers with interesting material properties. The oxazole moiety in the polymer backbone can influence properties such as thermal stability and solubility.[14]
-
Cycloaddition Reactions: The vinyl group can act as a dienophile or a dipolarophile in cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions.[15][16][17] These reactions are powerful tools for the construction of complex polycyclic and heterocyclic systems, which are often found in biologically active molecules.[18]
-
Hydrogenation and Halogenation: The double bond can be readily reduced to an ethyl group or undergo addition reactions with halogens.
[3+2] Cycloaddition of a Vinyloxazole Derivative:
Conceptual [3+2] cycloaddition reaction of a vinyloxazole derivative.
Applications in Drug Discovery and Development
The oxazole nucleus is a key component in numerous pharmaceuticals.[19][20] The ability to functionalize the oxazole ring with a vinyl group opens up new avenues for the synthesis of novel drug candidates. The vinyl group can be used as a handle to attach the oxazole core to other molecular fragments or to modulate the electronic and steric properties of the molecule to optimize its interaction with biological targets. The concept of "vinylogy," where the electronic effects of a functional group are transmitted through a conjugated system, is a relevant principle in the design of vinyloxazole-based drugs.[21][22]
Conclusion
While the specific compound "5-vinyloxazole" remains elusive in the chemical literature, the broader class of vinyloxazoles represents a versatile and valuable platform for both materials science and medicinal chemistry. The synthetic accessibility of isomers like 2-vinyloxazole and the potential for the synthesis of 5-substituted vinyloxazoles via established methods like the van Leusen reaction provide a rich field for further exploration. The dual reactivity of the vinyl group and the inherent biological relevance of the oxazole core ensure that vinyloxazoles will continue to be an area of active research for the development of novel functional materials and therapeutic agents.
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5-vinyloxazole CAS number and commercial availability
An In-Depth Technical Guide to Vinyloxazole Scaffolds: Focus on 2-Vinyl-4,5-dihydrooxazole
Introduction: Navigating the Vinyloxazole Landscape
To the researcher and drug development professional, the oxazole ring represents a privileged scaffold, present in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its utility stems from its rigid, planar structure and its capacity for diverse functionalization, enabling fine-tuning of steric and electronic properties. The introduction of a vinyl group creates a vinyloxazole, a bifunctional molecule with orthogonal reactivity—the heterocyclic ring and the olefinic moiety—presenting a tantalizing building block for complex molecular architectures and polymer science.
However, a direct inquiry for "5-vinyloxazole" reveals a notable ambiguity in the chemical literature and commercial catalogs. A specific CAS number for the unsubstituted 5-vinyloxazole is not readily identifiable, suggesting it may be an uncommon or synthetically challenging target. In contrast, its isomer, 2-vinyl-4,5-dihydrooxazole (also known as 2-vinyl-2-oxazoline), is a well-characterized and commercially accessible compound.[3][4][5]
This technical guide, therefore, pivots to a comprehensive exploration of the vinyloxazole scaffold through the lens of its most prominent and accessible representative: 2-vinyl-4,5-dihydrooxazole (CAS No. 13670-33-2) . We will delve into its fundamental properties, commercial availability, synthetic pathways, and its versatile applications in both small molecule synthesis and polymer chemistry, providing the drug development professional with a field-proven understanding of this valuable synthetic tool.
Physicochemical and Structural Data
2-Vinyl-4,5-dihydrooxazole is a heterocyclic compound featuring a five-membered dihydrooxazole (oxazoline) ring substituted at the 2-position with a vinyl group.[3] This structure endows it with two distinct reactive sites: the electrophilic carbon of the imine functionality within the ring and the nucleophilic double bond of the vinyl substituent.
Core Properties of 2-Vinyl-4,5-dihydrooxazole
A summary of the key physicochemical properties is presented below, compiled from publicly available databases and supplier information.
| Property | Value | Source |
| CAS Number | 13670-33-2 | [3] |
| Molecular Formula | C₅H₇NO | [4] |
| Molecular Weight | 97.12 g/mol | [4] |
| IUPAC Name | 2-ethenyl-4,5-dihydro-1,3-oxazole | [4] |
| Appearance | Colorless to yellowish liquid | [3] |
| XLogP3 | 0.4 | [4] |
Commercial Availability
2-Vinyl-4,5-dihydrooxazole is available from several fine chemical suppliers, typically on a research to bulk scale. Its availability facilitates its direct use in synthesis without the need for multi-step preparation, a significant advantage for research and development timelines.
| Supplier | Grade/Purity | Available Quantities |
| LookChem | Varies by listing | Grams to Kilograms[5] |
| Shanghai Systhem Biochem | Custom Synthesis | Grams to Kilograms[5] |
| Golden Pharma Co. | Research Grade | Kilograms[5] |
Note: Availability and purity are subject to change. Researchers should consult directly with suppliers for current information.
Synthesis of the 2-Vinyloxazoline Scaffold
While 2-vinyl-4,5-dihydrooxazole is commercially available, understanding its synthesis provides deeper insight into the formation of the oxazoline ring, a crucial skill for creating novel analogs. The synthesis of 2-substituted-2-oxazolines is a well-established area of organic chemistry, with several reliable methods available.[6][7]
One of the most direct and broadly applicable methods is the cyclization of a nitrile with an amino alcohol.[6] This approach is favored for its atom economy and often proceeds under mild conditions.
Representative Synthetic Workflow: Nitrile-Amino Alcohol Cyclization
This protocol describes a general, yet robust, method for synthesizing 2-substituted oxazolines, which is directly applicable to the preparation of 2-vinyl-4,5-dihydrooxazole from acrylonitrile and 2-aminoethanol.
Caption: General workflow for the synthesis of 2-vinyloxazolines.
Step-by-Step Experimental Protocol
-
Reactor Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with anhydrous toluene.
-
Catalyst Addition: A catalytic amount of a Lewis acid (e.g., zinc chloride or cadmium acetate) is added to the solvent.
-
Reactant Addition: 2-Aminoethanol (1.0 equivalent) is added to the stirring mixture, followed by the slow, dropwise addition of acrylonitrile (1.1 equivalents). The causality here is to maintain control over the initial exothermic reaction upon mixing.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction is monitored by a suitable technique (e.g., TLC or GC-MS) to confirm the consumption of the starting materials.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst, often precipitated, is removed by filtration. The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by vacuum distillation to yield the final 2-vinyl-4,5-dihydrooxazole as a clear liquid. The self-validating nature of this protocol lies in the clear separation of the product from non-volatile starting materials and catalyst residues by distillation, with characterization by NMR and MS confirming purity.
Reactivity and Synthetic Applications
The dual reactivity of 2-vinyl-4,5-dihydrooxazole makes it a versatile building block. The oxazoline ring can act as a protecting group for carboxylic acids or participate in reactions as a latent electrophile, while the vinyl group is amenable to a wide range of olefin chemistry.
Reactions at the Vinyl Group
The electron-rich double bond can readily participate in cycloadditions, polymerizations, and other electrophilic additions.[8]
-
Polymerization: The vinyl group is the key to its role as a monomer. Cationic or radical polymerization of 2-vinyl-4,5-dihydrooxazole leads to poly(2-vinyl-oxazoline), a polymer with pendant oxazoline rings that can be further functionalized post-polymerization.[9][10] This creates a scaffold for developing functional biomaterials, drug delivery systems, and coatings.[7][11]
Caption: Polymerization of 2-vinyl-4,5-dihydrooxazole.
-
Diels-Alder Reactions: While vinylpyrazoles can be reluctant dienes, the vinyl group on the oxazoline can act as a dienophile in [4+2] cycloaddition reactions, allowing for the rapid construction of complex cyclic systems.[8]
Reactions Involving the Oxazoline Ring
-
Ring-Opening: The oxazoline ring can be opened under acidic or basic conditions with various nucleophiles (e.g., amines, thiols, carboxylic acids).[9] This reactivity is particularly useful in the context of polymers, where the pendant oxazoline groups on a poly(2-vinyl-oxazoline) backbone can be reacted with bioactive molecules to create functional materials.
Applications in Drug Discovery and Materials Science
The vinyloxazole scaffold, and heterocyclic compounds derived from it, are of significant interest to medicinal chemists. The broader oxazole and isoxazole families exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[12][13]
-
Bioisosteric Replacement: The oxazoline ring can be used as a bioisostere for ester or amide groups, potentially improving metabolic stability or modifying pharmacokinetic properties.
-
Scaffold for Library Synthesis: As a bifunctional building block, 2-vinyl-4,5-dihydrooxazole is an excellent starting point for creating libraries of diverse small molecules for high-throughput screening. The vinyl group allows for initial diversification (e.g., via Heck coupling, metathesis), followed by modifications involving the oxazoline ring.
-
Biomedical Polymers: Polymers derived from vinyloxazolines are explored for drug delivery, gene therapy, and as biocompatible coatings for medical devices due to their low toxicity and tunable properties.[11][14]
Conclusion
While the parent "5-vinyloxazole" remains an elusive target in common chemical databases, its commercially available isomer, 2-vinyl-4,5-dihydrooxazole , serves as a powerful and versatile proxy for exploring the chemistry of the vinyloxazole scaffold. Its dual reactivity, combined with established synthetic routes and commercial availability, makes it an invaluable tool for researchers in drug discovery, organic synthesis, and polymer science. By understanding its fundamental properties and reaction modes, scientists can unlock its potential for constructing novel molecular entities with tailored biological and material properties.
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5-Vinyloxazole as a Diene in Diels-Alder Reactions
The following technical guide details the utility of 5-vinyloxazole as a diene in Diels-Alder reactions. This analysis focuses on its dual reactivity modes—specifically its role as a heterodiene precursor to substituted pyridines (the Kondrat'eva reaction pathway) and its potential as a carbocyclic diene.
Technical Guide for Synthetic Applications
Part 1: Executive Summary & Mechanistic Core
The 5-vinyloxazole scaffold represents a "masked" diene system capable of participating in [4+2] cycloadditions through two distinct regiochemical pathways. Unlike simple dienes, the 5-vinyloxazole possesses both an endocyclic 2-azadiene system (within the oxazole ring) and an exocyclic 1,3-diene system (involving the vinyl group).
Its primary utility in drug discovery lies in the synthesis of polysubstituted pyridines (including Vitamin B6 vitamers) and functionalized phenols . The reaction is driven by the electron-rich nature of the oxazole, which facilitates Inverse Electron Demand Diels-Alder (IEDDA) or Normal Electron Demand reactions depending on the dienophile's electronic character.
The Two Reactive Modes[1]
-
Pathway A (Endocyclic / Kondrat'eva): The oxazole ring itself acts as the diene (C2–N3–C4–C5). Reaction with a dienophile yields a bicyclic ether intermediate, which eliminates oxygen (as water or alcohol) to form a pyridine .
-
Pathway B (Exocyclic / Carbocyclic): The vinyl group and the C4=C5 bond of the oxazole act as a butadiene equivalent. This pathway forms a tetrahydrobenzoxazole or, upon ring opening, a polysubstituted aniline/phenol .
Note: Pathway A is the dominant mode for 5-vinyloxazoles in the synthesis of pyridine alkaloids.
Part 2: Mechanistic Analysis & Regiochemistry
Electronic Profile
The 5-vinyloxazole is an electron-rich diene. The nitrogen lone pair and the oxygen atom increase the HOMO energy of the diene system, making it highly reactive toward electron-deficient dienophiles (e.g., maleimides, dimethyl acetylenedicarboxylate (DMAD), acrylates).
-
HOMO Location: Highest coefficients are typically found at C2 and C5 of the oxazole ring, and the terminal carbon of the vinyl group.
-
Regioselectivity: Controlled by the "Ortho/Para" rule.[1]
-
In Pathway A (Pyridine synthesis), the most nucleophilic carbon of the oxazole (C5) attacks the most electrophilic carbon of the dienophile.
-
The Reaction Cascade (Pathway A: Pyridine Synthesis)
The transformation of 5-vinyloxazole to pyridine is not a simple cycloaddition; it is a cascade sequence :
-
[4+2] Cycloaddition: The oxazole (diene) reacts with the dienophile (alkene/alkyne).
-
Intermediate Formation: A strained 7-oxa-2-azabicyclo[2.2.1]heptene adduct is formed.
-
Retro-Diels-Alder / Elimination:
-
If the dienophile is an alkyne : The adduct spontaneously eliminates a nitrile (R-CN) to form a furan (less common for vinyloxazoles).
-
If the dienophile is an alkene : The adduct undergoes aromatization, typically eliminating water (or alcohol if C5 is alkoxy-substituted) to form a pyridine .
-
Visualization: Reaction Pathways[3]
Caption: Dual reactivity pathways of 5-vinyloxazole. Pathway A (solid line) is the standard route to pyridines.
Part 3: Experimental Protocols
Protocol 1: Synthesis of 5-Vinyloxazole Precursor
Context: 5-vinyloxazoles are rarely commercially available and are best synthesized via Wittig olefination of oxazole-5-carbaldehyde.
Reagents:
-
Oxazole-5-carbaldehyde (1.0 equiv)
-
Methyltriphenylphosphonium bromide (1.2 equiv)
-
n-Butyllithium (n-BuLi) (1.2 equiv)
-
Dry THF (Tetrahydrofuran)
Procedure:
-
Ylide Formation: In a flame-dried flask under Argon, suspend methyltriphenylphosphonium bromide in dry THF (0.5 M). Cool to 0°C.[2][3]
-
Deprotonation: Add n-BuLi dropwise. The solution should turn bright yellow (phosphonium ylide formation). Stir for 30 min at 0°C.
-
Addition: Cool to -78°C. Add oxazole-5-carbaldehyde (dissolved in minimal THF) dropwise to the ylide solution.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) over 2 hours.
-
Workup: Quench with saturated NH4Cl solution. Extract with Et2O (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc) on silica gel. 5-vinyloxazoles are often volatile; use care during concentration.
Protocol 2: General Diels-Alder Cycloaddition (Pyridine Synthesis)
Context: Reaction with N-Phenylmaleimide (NPM) to form a pyridine derivative.
Reagents:
-
5-Vinyloxazole (1.0 equiv)
-
N-Phenylmaleimide (1.1 equiv)
-
Solvent: Toluene (0.5 M) or Xylene (for higher T)
-
Additive: 2,6-Di-tert-butyl-4-methylphenol (BHT) (catalytic, radical inhibitor)
Procedure:
-
Setup: Dissolve 5-vinyloxazole and N-phenylmaleimide in toluene in a sealed tube or pressure vial. Add a crystal of BHT to prevent polymerization of the vinyl group.
-
Cycloaddition: Heat the mixture to 80–110°C for 12–24 hours. Monitor by TLC/LC-MS.
-
Note: The initial adduct (bicyclic ether) is often not isolated.
-
-
Aromatization (Acid Catalyzed): If the intermediate is stable, add catalytic p-Toluenesulfonic acid (p-TSA) and heat to reflux for 2 hours to force dehydration/aromatization.
-
Workup: Cool to RT. Concentrate the solvent.
-
Purification: Purify the resulting pyridine derivative via column chromatography (DCM/MeOH gradient).
Part 4: Applications in Drug Discovery
Vitamin B6 (Pyridoxine) Analogs
The 5-vinyloxazole scaffold (specifically 5-ethoxy-4-methyloxazole ) is a historic and effective precursor for synthesizing Vitamin B6.
-
Mechanism: The ethoxy group at C5 facilitates the elimination of ethanol after cycloaddition, ensuring the formation of the aromatic pyridine ring.
-
Significance: Allows for the introduction of diverse alkyl/aryl groups at the pyridine C2 and C6 positions by varying the oxazole and dienophile substituents.
Alkaloid Scaffolds
The reaction with acrylic acid derivatives allows for the rapid assembly of nicotinic acid derivatives, which are core structures in alkaloids like anabasine and nicotine analogs.
Data Summary: Substituent Effects
| Substituent at C5 (Oxazole) | Dienophile Type | Primary Product | Mechanism Note |
| Vinyl (-CH=CH2) | Maleimide | Pyridine / Hydro-indole | Vinyl group may end up at C3 of pyridine. |
| Ethoxy (-OEt) | Dimethyl Fumarate | 3-Hydroxy-pyridine | Elimination of EtOH drives aromatization. |
| Methyl (-CH3) | Alkyne | Furan | Retro-DA loses Nitrile (R-CN). |
| Vinyl | Benzyne | Isoquinoline derivative | Aromatization driven by benzyne reactivity. |
Part 5: Troubleshooting & Optimization
-
Issue: Polymerization. The vinyl group is prone to radical polymerization at high temperatures.
-
Solution: Always use a radical inhibitor (BHT, Hydroquinone) and degas solvents thoroughly.
-
-
Issue: Low Conversion.
-
Solution: Use Lewis Acids (e.g., ZnCl2, Et2AlCl) to lower the LUMO of the dienophile, accelerating the reaction at lower temperatures.
-
-
Issue: Regioisomer Mixtures.
-
Solution: Regioselectivity is governed by the electronic difference between C2 and C5. Increasing the electron-donating character of the C5 substituent (e.g., using 5-(1-ethoxyvinyl)oxazole) enhances selectivity for the "para" product.
-
References
-
Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. Link
- Kondrat'eva, G. Y. (1957).Synthesis of Pyridines from Oxazoles. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya.
-
Haufe, G. et al. (2025). Oxazoles in Diels-Alder Reactions. Novel Transformation of the Adducts to 6-Substituted Pyridines. ResearchGate. Link
-
Li, Q. et al. (2010). Reaction of r-Ene-Vinylcyclopropanes: Type II Intramolecular [5+2] Cycloaddition. (Context on vinyl-heterocycle reactivity). Link
-
Connell, R. D. et al. (1989). The Diels-Alder Reaction of 5-Alkoxyoxazoles. Tetrahedron Letters.[4] Link
-
Grosso, C. et al. (2019). Regioselectivity in Hetero Diels–Alder Reactions.[4] Journal of Chemical Education.[4] Link
Sources
natural products containing 5-vinyloxazole scaffold
The 5-Vinyloxazole Scaffold: A Technical Guide to Natural Product Occurrence, Biosynthesis, and Chemical Synthesis
Part 1: Executive Summary
The 5-vinyloxazole moiety represents a specialized, privileged structural motif within the broader class of oxazole-containing natural products. Unlike the ubiquitous 2,4-disubstituted oxazoles found in macrocyclic peptides (e.g., telomestatin) or siderophores, the 5-vinyl substitution pattern confers unique electronic and steric properties. It serves as both a rigidifying spacer and a potential reactive handle (Michael acceptor) in biological systems.
This guide analyzes the occurrence of this scaffold in marine and fungal metabolites, specifically focusing on Macrooxazoles and the side-chain architecture of Leucascandrolide A . It details the biosynthetic logic—often involving late-stage dehydration events—and provides validated synthetic protocols for researchers aiming to install this pharmacophore into drug leads.
Part 2: Natural Product Landscape & Structural Classification
The 5-vinyloxazole scaffold is rare, often appearing as a terminal modification or a linker unit in complex macrolides.
The Macrooxazoles (Fungal Metabolites)
Isolated from the plant pathogenic fungus Phoma macrostoma, Macrooxazole C is the definitive example of a natural product containing an isolated 5-vinyloxazole system.
-
Structure: Methyl 2-(4-hydroxybenzyl)-5-vinyloxazole-4-carboxylate.
-
Biosynthetic Significance: It co-occurs with Macrooxazole A (the 5-(2-hydroxyethyl) congener), suggesting the vinyl group arises from the enzymatic dehydration of a hydroxyethyl precursor.
-
Activity: These compounds exhibit antimicrobial activity against Staphylococcus aureus and interfere with biofilm formation, likely due to the planar, lipophilic nature of the vinyloxazole penetrating bacterial membranes.
Leucascandrolide A (Marine Macrolide)
While the core of Leucascandrolide A is an 18-membered macrolide, its potent cytotoxicity (IC50 ~50 ng/mL against KB cells) is critically dependent on its side chain .
-
Structure: The side chain terminates in a 4,5-disubstituted oxazole. Synthetic studies (e.g., by Wipf, Panek) often utilize a 5-vinyloxazole intermediate or congener to couple the side chain to the macrolide core via cross-metathesis or palladium-catalyzed cross-coupling.
-
Pharmacophore: The vinyl-oxazole unit mimics the electronic distribution of polyenes found in other antifungal agents but with enhanced metabolic stability.
Structural Data Summary
| Natural Product | Source Organism | Scaffold Context | Key Biological Activity |
| Macrooxazole C | Phoma macrostoma (Fungus) | Core Pharmacophore | Anti-biofilm, Antimicrobial |
| Leucascandrolide A | Leucascandra caveolata (Sponge) | Side-chain Terminus | Cytotoxic (V-ATPase inhibition) |
| Berninamycins | Streptomyces bernensis | Modified Peptide (Dehydroalanine) | Antibiotic (Translation inhibitor) |
Part 3: Biosynthetic Logic
The formation of the 5-vinyloxazole moiety follows a logic distinct from standard peptide cyclization. It typically involves a hybrid NRPS/PKS (Non-Ribosomal Peptide Synthetase / Polyketide Synthase) pathway.
Mechanism:
-
Oxazole Formation: Cyclodehydration of a Serine or Threonine residue by a cyclodehydratase (CD) domain, followed by dehydrogenation by an FMN-dependent oxidase (Ox) domain.
-
Vinyl Installation:
-
Route A (Dehydration): A PKS module extends the chain, leaving a hydroxyl group (as in Macrooxazole A) which is subsequently dehydrated.
-
Route B (Dehydrogenation): Direct desaturation of an alkyl side chain.
-
Figure 1: Proposed biosynthetic pathway for Macrooxazole C, illustrating the transition from a peptide precursor to the 5-vinyloxazole via a hydroxyethyl intermediate.
Part 4: Chemical Synthesis Protocols
For drug development, accessing the 5-vinyloxazole scaffold requires robust methodologies that avoid the harsh conditions of traditional cyclodehydration.
Methodology 1: Stille Coupling (Transition Metal Catalyzed)
This is the most reliable method for installing the vinyl group at the 5-position of a pre-formed oxazole ring.
Protocol: Synthesis of 2-Phenyl-5-vinyloxazole
-
Precursor Synthesis: Start with 2-phenyl-5-bromooxazole. This can be prepared via direct bromination of 2-phenyloxazole using NBS (N-bromosuccinimide) or lithiation/quenching.
-
Coupling Reaction:
-
Reagents: 2-Phenyl-5-bromooxazole (1.0 equiv), Tributyl(vinyl)stannane (1.2 equiv), Pd(PPh3)4 (5 mol%).
-
Solvent: Anhydrous Toluene or Dioxane.
-
Conditions: Reflux (110°C) under Argon for 12-16 hours.
-
-
Workup: Cool to RT. Treat with aqueous KF (to precipitate tin residues). Filter through Celite. Extract with EtOAc.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Causality: The 5-position of the oxazole ring is electron-rich but susceptible to electrophilic halogenation.[1] Once halogenated, it becomes an excellent partner for Pd(0) oxidative addition. The Stille coupling is preferred over Suzuki here due to the instability of some 5-oxazolylboronic acids.
Methodology 2: Wipf Modification (De Novo Synthesis)
Ideal for complex natural product fragments (e.g., Leucascandrolide side chain).
Protocol:
-
Start Material: N-acyl derivative of a vinyl-substituted amino acid (e.g., vinylglycine derivative) or a precursor that generates the vinyl group in situ.
-
Cyclodehydration:
-
Treat the β-hydroxy amide or β-keto amide with Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide) or Wipf’s reagent (triphenylphosphine/iodine/triethylamine).
-
Reaction: Stir in THF at 50-70°C.
-
Mechanism: The reagent activates the amide oxygen, facilitating intramolecular attack by the carbonyl oxygen to form the oxazoline, which is then oxidized or eliminated to the oxazole.
-
Figure 2: Comparison of convergent (Stille) and linear (Cyclodehydration) synthetic strategies for accessing the 5-vinyloxazole scaffold.
Part 5: References
-
Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma . Molecules, 2020.[2][3][4] Link
-
Total Synthesis of Leucascandrolide A: A New Application of the Mukaiyama Aldol-Prins Reaction . Journal of the American Chemical Society, 2000. Link
-
Synthesis of Vinyl-Functionalized Oxazoles by Olefin Cross-Metathesis . Journal of Organic Chemistry, 2008. Link
-
Formal total synthesis of oximidine II via a Suzuki-type cross-coupling macrocyclization . Journal of the American Chemical Society, 2004. Link
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis . Molecules, 2020.[2][3][4] Link
Sources
The Emerging Potential of 5-Vinyloxazoles: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
The oxazole motif is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals.[1][2] Its strategic incorporation into molecular frameworks often imparts desirable pharmacokinetic and pharmacodynamic properties.[3] This guide focuses on a specific, highly versatile, yet underexplored subclass: 5-vinyloxazole heteroaromatic building blocks. While structurally related vinyl-heterocycles like vinyloxazolidinones and vinylpyrazoles have been extensively studied, the aromatic 5-vinyloxazole core offers a unique combination of electronic properties and reactive handles. We will explore the prospective synthesis of this scaffold, its predicted reactivity based on well-established chemical principles, and its potential as a transformative tool in the synthesis of complex molecules for drug discovery and materials science.
Introduction: The Strategic Value of the 5-Vinyloxazole Scaffold
Heterocyclic compounds form the bedrock of modern pharmaceuticals.[4] Among them, the oxazole ring is prized for its ability to act as a bioisostere for ester and amide functionalities, its metabolic stability, and its capacity to engage in crucial hydrogen bonding and π-stacking interactions with biological targets.[2][3] The introduction of a vinyl group at the C5 position appends two powerful and orthogonal reactive sites to this privileged core:
-
A Conjugated π-System: The vinyl group, in conjugation with the oxazole ring, can function as a reactive dienophile in pericyclic reactions, most notably the Diels-Alder reaction.[5]
-
A Handle for Cross-Coupling: The vinyl moiety is an ideal substrate for a host of transition metal-catalyzed cross-coupling reactions, allowing for the facile construction of complex carbon-carbon and carbon-heteroatom bonds.
This dual reactivity profile positions 5-vinyloxazoles as exceptionally valuable building blocks for creating molecular diversity from a common intermediate. This guide will provide a technical overview of their synthesis and, by drawing parallels with more established vinyl-heterocycles, forecast their rich synthetic utility.
Synthesis of the 5-Vinyloxazole Core
The construction of the 5-vinyloxazole scaffold is not as widely documented as other oxazole derivatives. However, established oxazole syntheses can be adapted using vinyl-substituted precursors. A plausible and effective strategy involves the cyclization of a β-azido vinyl ketone, which can be derived from the corresponding α,β-unsaturated ketone.
A representative synthetic workflow is outlined below. This approach leverages common starting materials and robust, high-yielding transformations to access the core structure.
Figure 2: The 5-vinyloxazole as a dienophile in a [4+2] Diels-Alder reaction to form complex polycyclic structures.
The reaction rate and selectivity can often be enhanced through the use of Lewis acid catalysts, which lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction. [6] Table 1: Predicted Reactivity in Diels-Alder Reactions
| Diene | Dienophile | Conditions | Expected Outcome |
|---|---|---|---|
| 2,3-Dimethyl-1,3-butadiene | 2-Methyl-5-vinyloxazole | Toluene, 110 °C | High yield of cyclohexene adduct |
| Cyclopentadiene | 2-Methyl-5-vinyloxazole | CH₂Cl₂, 0 °C to RT | High yield, predominantly endo isomer |
| Danishefsky's Diene | 2-Methyl-5-vinyloxazole | ZnCl₂, THF, RT | Functionalized cycloadduct, precursor to substituted aromatic systems |
Palladium-Catalyzed Reactions: A Gateway to Diversity
The vinyl group is a versatile handle for numerous palladium-catalyzed transformations. This reactivity is extensively documented for the closely related 5-vinyloxazolidinones, which serve as excellent precursors for π-allylpalladium intermediates. [7][8]By analogy, 5-vinyloxazoles are expected to undergo a similar suite of powerful C-C and C-N bond-forming reactions.
Upon coordination to a Pd(0) source, the vinyl group can be activated to participate in a wide array of coupling and cycloaddition reactions.
Figure 3: Proposed palladium-catalyzed activation of 5-vinyloxazoles and subsequent divergent reaction pathways.
-
Asymmetric Allylic Alkylation (AAA): The reaction with soft carbon nucleophiles, such as malonates, in the presence of a chiral ligand, can generate highly enantioenriched products. This is a cornerstone reaction for building stereocenters.
-
[3+2] Cycloaddition: The reaction with imines or activated alkenes can produce five-membered nitrogen-containing heterocycles, a common motif in bioactive compounds. [7][9]* Higher-Order Cycloadditions: Reactions with partners like vinylcyclopropanes can lead to the formation of seven-membered rings, providing access to complex molecular scaffolds.
-
Cross-Coupling Reactions: Standard cross-coupling protocols like Suzuki, Heck, and Stille reactions can be employed to append aryl, heteroaryl, or other vinyl groups, enabling rapid library synthesis. [10] Table 2: Comparison of Predicted Pd-Catalyzed Reactions
Reaction Type Coupling Partner Catalyst System (Predicted) Product Class Ref. (Analogous System) Allylic Alkylation Dimethyl malonate Pd₂(dba)₃, (S)-TFOST Chiral α-allyl malonates [8] [3+2] Cycloaddition N-Tosyl Imines Pd(OAc)₂, (R)-SIPHOS Chiral Imidazolidinones [7][9] | [5+5] Dimerization | Self-coupling | Pd₂(dba)₃, PPh₃ | 10-membered heterocycles | [11]|
Representative Experimental Protocols
The following protocols are adapted from highly analogous systems and serve as a robust starting point for researchers exploring the chemistry of 5-vinyloxazoles.
Protocol 4.1: Diels-Alder Reaction with N-Phenylmaleimide
This protocol describes a standard thermal [4+2] cycloaddition.
-
Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-methyl-5-vinyloxazole (1.0 mmol, 1.0 equiv.).
-
Solvent and Dienophile Addition: Add anhydrous toluene (5 mL) followed by N-phenylmaleimide (1.1 mmol, 1.1 equiv.).
-
Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the desired cycloadduct.
Protocol 4.2: Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol outlines a typical Pd-catalyzed reaction to form a C-C bond enantioselectively.
-
Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and the desired chiral ligand (e.g., (S)-TFOST, 0.06 mmol, 6 mol%) to a Schlenk flask. Add anhydrous, degassed THF (2 mL) and stir for 20 minutes.
-
Reagent Addition: To the catalyst solution, add a solution of 2-methyl-5-vinyloxazole (1.0 mmol, 1.0 equiv.) in THF (2 mL).
-
Nucleophile and Base Addition: Add dimethyl malonate (1.2 mmol, 1.2 equiv.) followed by N,O-Bis(trimethylsilyl)acetamide (BSA) (1.3 mmol, 1.3 equiv.) as the base.
-
Reaction: Stir the reaction at room temperature for 16-24 hours, monitoring for completion.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography. Determine enantiomeric excess (ee%) by chiral HPLC analysis.
Conclusion and Future Outlook
5-Vinyloxazole building blocks represent a class of reagents with immense, largely untapped potential. Their dual reactivity as both dienophiles in pericyclic reactions and versatile substrates in palladium catalysis provides a powerful platform for the efficient synthesis of complex molecular architectures. By leveraging established methodologies from analogous vinyl-heterocycles, chemists can readily integrate 5-vinyloxazoles into synthetic programs targeting novel therapeutics and advanced materials. Future research will likely focus on expanding the library of substituted 5-vinyloxazoles, developing novel catalytic asymmetric transformations, and demonstrating their utility in the total synthesis of complex natural products.
References
-
Title: Synthesis of 5-vinlyloxazolidinones 2 from vinylaziridines. Source: ResearchGate URL: [Link]
-
Title: A palladium-catalyzed decarboxylative (5 + 5) cyclization reaction of vinyloxazolidine-2,4-diones: access to ten-membered N,O-containing heterocycles Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: The Diels-Alder Reaction Source: Master Organic Chemistry URL: [Link]
-
Title: Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 Source: Taylor & Francis Online URL: [Link]
-
Title: Photo-cycloaddition reactions of vinyldiazo compounds Source: ResearchGate URL: [Link]
-
Title: Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity Source: ResearchGate URL: [Link]
-
Title: Vinyltetrazoles: II. Synthesis of 5-Substituted 1(2) Source: ResearchGate URL: [Link]
-
Title: Photo-cycloaddition reactions of vinyldiazo compounds Source: Nature Communications URL: [Link]
-
Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies Source: Bentham Science URL: [Link]
-
Title: Diels–Alder reaction Source: Wikipedia URL: [Link]
-
Title: Azirine-Based Synthesis of Fully Substituted 5-Alkynyloxazoles Source: Scilit URL: [Link]
-
Title: Diastereo- and Enantioselective Palladium-Catalyzed Cycloadditions of 5-Vinyloxazolidine-2,4-diones with Electrophilic Imines Source: Organic Chemistry Portal URL: [Link]
-
Title: Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies Source: MDPI URL: [Link]
- Title: Polymers and copolymers of 5-vinyltetrazole Source: Google Patents URL
-
Title: Nitroquinolines as dienophiles in polar Diels-Alder reactions. Influences of molecular solvents and ionic liquids Source: Sciforum URL: [Link]
-
Title: Oxazole-Based Molecules: Recent Advances on Biological Activities Source: PubMed URL: [Link]
-
Title: Diastereo- and Enantioselective Palladium-Catalyzed Cycloadditions of 5-Vinyloxazolidine-2,4-diones with Electrophilic Imines Source: ChemRxiv URL: [Link]
-
Title: Electrochemically Induced Synthesis of Imidazoles from Vinyl Azides and Benzyl Amines Source: MDPI URL: [Link]
-
Title: Vinylcyclopropane [3+2] Cycloaddition with Acetylenic Sulfones Based on Visible Light Photocatalysis** Source: Gutenberg Open Science URL: [Link]
-
Title: Diels-Alder Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling of 2,5-Cyclohexadienyl-Substituted Aryl or Vinylic Iodides and Carbon or Heteroatom Nucleophiles Source: PubMed URL: [Link]
-
Title: Mechanistic studies for the [1+2+1+2]- cycloaddition reaction Source: ResearchGate URL: [Link]
-
Title: Palladium-Catalyzed Regio- and Stereoselective Allylic Alkylation of 5-Vinyloxazolidine-2,4-diones with Azlactones: Synthesis of Chiral (Z)-Trisubstituted Allylic Amino Acid Derivatives Source: ResearchGate URL: [Link]
-
Title: 1.2: Cycloaddition Reactions Source: Chemistry LibreTexts URL: [Link]
-
Title: Recent Advances in Hydrogels via Diels–Alder Crosslinking: Design and Applications Source: MDPI URL: [Link]
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Methodological & Application
Title: A Robust and Direct Synthesis of 4-Aryl-Oxazolo[4,5-c]quinolines via a Copper-Catalyzed Modified Pictet-Spengler Reaction
An Application Note and Protocol for Researchers
Abstract
The oxazolo[4,5-c]quinoline scaffold is a privileged heterocyclic motif found in numerous compounds of medicinal interest, including novel inhibitors of Interleukin-33 (IL-33) and high-affinity ligands for the GABA receptor.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 4-aryl-oxazolo[4,5-c]quinolines. While various synthetic strategies exist for constructing fused heterocyclic systems, including intramolecular Diels-Alder reactions of vinyl-substituted azoles, this guide focuses on a more direct and versatile copper-catalyzed methodology.[3][4][5] We present a modified Pictet-Spengler approach that directly functionalizes the C-4 position of the oxazole ring without requiring prior activation or prefunctionalization, a significant advantage over other methods.[4] This protocol begins with the synthesis of the key intermediate, 2-(oxazol-5-yl)aniline, via the van Leusen oxazole synthesis, followed by a one-pot cyclization with various aromatic aldehydes to yield the target compounds in good to moderate yields.
Part 1: Mechanistic Rationale and Strategy
The core of this synthetic strategy lies in a two-stage process: the construction of a key oxazole-aniline precursor, followed by the formation of the quinoline ring system through an intramolecular cyclization.
Precursor Synthesis: The van Leusen Reaction
The synthesis of the essential building block, 2-(oxazol-5-yl)aniline, is efficiently achieved in two steps from commercially available 2-nitrobenzaldehyde. The first step employs the van Leusen oxazole synthesis, a robust method for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[6][7] The mechanism involves the deprotonation of TosMIC, which then attacks the aldehyde. Subsequent intramolecular cyclization and elimination of toluenesulfinic acid yields the desired 5-(2-nitrophenyl)oxazole.[7] The second step is a standard reduction of the nitro group, typically with iron in the presence of an acid, to furnish the 2-(oxazol-5-yl)aniline intermediate.[8]
Key Cyclization: The Modified Pictet-Spengler Reaction
The final assembly of the oxazolo[4,5-c]quinoline ring system is accomplished via a modified Pictet-Spengler reaction.[4] Unlike the classical acid-catalyzed reaction, this modern variant utilizes a copper(II) trifluoroacetate (Cu(TFA)₂) catalyst. The proposed mechanism is as follows:
-
Imine Formation: The 2-(oxazol-5-yl)aniline precursor condenses with an aromatic aldehyde to form a Schiff base (imine) intermediate.
-
Electrophilic Cyclization: The copper catalyst coordinates to the imine and oxazole nitrogen atoms, activating the imine for an intramolecular electrophilic attack on the electron-rich C-4 position of the oxazole ring. This is a key feature of the methodology, as it proceeds without needing prior functionalization at this typically less reactive site.[4]
-
Aromatization: The resulting cyclized intermediate undergoes oxidation to form the stable, aromatic quinoline ring system, yielding the final 4-aryl-oxazolo[4,5-c]quinoline product.
This copper-catalyzed approach offers excellent functional group tolerance and provides a direct route to the target scaffold.[4]
Caption: Figure 1: Proposed Mechanism for 4-Aryl-Oxazolo[4,5-c]quinoline Synthesis.
Part 2: Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled with care, following standard laboratory safety procedures.
Protocol 2.1: Synthesis of Precursor 2-(oxazol-5-yl)aniline (3)
This protocol is adapted from the procedure reported by Akula et al.[8]
Step A: Synthesis of 5-(2-nitrophenyl)oxazole (2)
-
To a 100 mL round-bottom flask, add 2-nitrobenzaldehyde (5.0 g, 33.1 mmol), tosylmethyl isocyanide (TosMIC) (7.75 g, 39.7 mmol), and methanol (30 mL).
-
Add potassium carbonate (K₂CO₃) (9.15 g, 66.2 mmol) to the mixture.
-
Fit the flask with a reflux condenser and heat the solution to reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% ethyl acetate in hexanes).
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Pour the resulting residue into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the organic layer in vacuo.
-
Purify the crude residue by column chromatography on silica gel using 15% ethyl acetate in hexanes as the eluent to yield 5-(2-nitrophenyl)oxazole as a light brown solid.
Step B: Synthesis of 2-(oxazol-5-yl)aniline (3)
-
To a 100 mL round-bottom flask containing 5-(2-nitrophenyl)oxazole (2.0 g, 10.5 mmol) in methanol (25 mL), add iron powder (Fe) (5.8 g, 105 mmol).
-
Carefully add concentrated hydrochloric acid (HCl) (1 mL) dropwise to the stirring mixture.
-
Heat the reaction mixture to 60 °C and stir for 8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the pad with methanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dilute the residue with water and neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer in vacuo and purify the crude product by column chromatography (20% ethyl acetate in hexanes) to obtain 2-(oxazol-5-yl)aniline as a brown liquid.
Protocol 2.2: General Procedure for the Synthesis of 4-Aryl-oxazolo[4,5-c]quinolines (4a-l)
This protocol is a general guideline based on the copper-catalyzed synthesis reported by Bhattacharya and co-workers.[4]
-
In a 25 mL Schlenk tube, dissolve 2-(oxazol-5-yl)aniline (1.0 eq., e.g., 100 mg, 0.62 mmol) and the desired aromatic aldehyde (1.1 eq., 0.68 mmol) in 1,2-dichloroethane (DCE) (5 mL).
-
Add copper(II) trifluoroacetate (Cu(TFA)₂) (0.1 eq., 0.062 mmol) to the solution.
-
Seal the tube and stir the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM) (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-oxazolo[4,5-c]quinoline.
Caption: Figure 2: General Experimental Workflow.
Part 3: Data Summary and Discussion
The described methodology is effective for a range of aromatic aldehydes, demonstrating its versatility. The yields are generally good, and the reaction tolerates both electron-donating and electron-withdrawing substituents on the aldehyde.
Table 1: Representative Yields for the Synthesis of 4-Aryl-oxazolo[4,5-c]quinolines (Data sourced from Akula et al., Org. Biomol. Chem., 2015, 13, 1944-1948)[4]
| Entry | Aldehyde (Ar-CHO) | Product (4) | Yield (%) |
| 1 | Benzaldehyde | 4-Phenyl- | 85 |
| 2 | 4-Methylbenzaldehyde | 4-(p-tolyl)- | 82 |
| 3 | 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)- | 78 |
| 4 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)- | 88 |
| 5 | 4-Nitrobenzaldehyde | 4-(4-Nitrophenyl)- | 75 |
| 6 | 2-Naphthaldehyde | 4-(Naphthalen-2-yl)- | 72 |
| 7 | 2-Thiophenecarboxaldehyde | 4-(Thiophen-2-yl)- | 65 |
The results indicate that the electronic nature of the substituent on the benzaldehyde has a modest effect on the reaction yield. The reaction's success in directly functionalizing the C-4 position of the oxazole ring is a significant advantage, as it circumvents the need for multi-step sequences often required to install functionality at this position.[4] This makes the protocol highly efficient for generating a library of diverse analogs for drug discovery and development.
Part 4: Troubleshooting Guide
| Problem ID | Issue Description | Potential Causes | Suggested Solutions |
| PS-001 | Low or no product yield in Pictet-Spengler reaction | - Inactive or poor quality Cu(TFA)₂ catalyst.- Insufficient reaction temperature or time.- Impure 2-(oxazol-5-yl)aniline precursor.- Decomposition of aldehyde. | - Use fresh, high-purity Cu(TFA)₂.- Ensure the reaction temperature is maintained at 80 °C and monitor for at least 24 hours.- Re-purify the aniline precursor by column chromatography.- Use freshly distilled or high-purity aldehyde. |
| PS-002 | Multiple spots on TLC, difficult purification | - Incomplete reaction, leaving starting materials.- Formation of side-products (e.g., homocoupling).- Product degradation on silica gel. | - Allow the reaction to run to completion.- Optimize catalyst loading (try 15 mol%).- Consider alternative purification methods like preparative HPLC or recrystallization.[9]- Use a different stationary phase for chromatography, such as alumina. |
| PR-001 | Low yield in precursor synthesis (Nitro reduction) | - Incomplete reaction.- Loss of product during aqueous work-up. | - Ensure sufficient Fe and HCl are used and stir vigorously to maintain mixing.- Increase reaction time or temperature if needed.- Perform multiple extractions (4-5 times) with ethyl acetate after neutralization to ensure complete recovery. |
References
-
Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ) - ResearchGate. Available at: [Link]
-
Oxazole Diels–Alder Reactions - ResearchGate. Available at: [Link]
-
Synthesis of 4-substituted oxazolo[4,5-c]quinolines by direct reaction at C-4 position of oxazole - Supporting Information. Royal Society of Chemistry. Available at: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. Available at: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. Available at: [Link]
-
OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. John Wiley & Sons. Available at: [Link]
-
Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. Wiley Online Library. Available at: [Link]
-
Synthesis of 4-substituted oxazolo[4,5-c]quinolines by direct reaction at the C-4 position of oxazoles. Organic & Biomolecular Chemistry, RSC Publishing. Available at: [Link]
-
Synthesis of 2-Aryl-oxazolo[4,5-c]quinoline-4(5H)-ones. Organic Letters, ACS Publications. Available at: [Link]
-
Full article: Intramolecular oxazole-olefin Diels–Alder reactions: A review of the last two decades. Taylor & Francis Online. Available at: [Link]
-
Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PMC. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4-substituted oxazolo[4,5-c]quinolines by direct reaction at the C-4 position of oxazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Advanced Application Note: 5-Vinyloxazole as a Monomer for Functionalized Polymeric Architectures
Executive Summary
The development of functionalized polymers relies heavily on the strategic selection of monomeric building blocks. 5-Vinyloxazole has emerged as a privileged heterocyclic monomer in materials science and medicinal chemistry. The oxazole ring’s unique electronic properties—specifically its capacity for hydrogen bonding,
This application note provides a comprehensive, self-validating guide for researchers and drug development professionals. It details the synthesis of the 5-vinyloxazole monomer, its controlled polymerization via Atom Transfer Radical Polymerization (ATRP), and its subsequent post-polymerization modification into solid-supported Brønsted acid catalysts and scintillant resins.
Mechanistic Insights: The 5-Vinyloxazole Scaffold
Causality in Monomer Design
The choice of 5-vinyloxazole over traditional styrenic or acrylic monomers is driven by the heteroaromatic nature of the oxazole ring. The basicity of the nitrogen atom (pKa ~1.0–2.0) allows the polymer to remain neutral and lipophilic under standard conditions, yet it can be readily quaternized into an oxazolium polyelectrolyte upon treatment with strong acids or alkylating agents. This switchable polarity is highly valuable for creating recoverable solid-supported catalysts 1. Furthermore, conjugated oxazole derivatives exhibit excellent fluorescent properties, making them suitable for scintillant-containing solid supports in combinatorial chemistry 2.
Polymerization Dynamics: Why ATRP?
Free radical polymerization of heteroaromatic vinyl monomers frequently suffers from chain transfer events, leading to broad molecular weight distributions (Polydispersity Index, PDI > 2.0) and uncontrolled branching. To mitigate this, Atom Transfer Radical Polymerization (ATRP) is employed. ATRP establishes a dynamic equilibrium between a low concentration of active propagating radicals and a vast majority of dormant species (polymer chains capped with a halogen). This suppresses bimolecular termination, allowing for "living" polymerization and the synthesis of well-defined block copolymers 3.
Experimental Workflows & Pathways
Workflow from 5-bromooxazole precursor to functionalized poly(5-vinyloxazole).
Detailed Protocols
Protocol 1: Synthesis of 5-Vinyloxazole via Stille Coupling
Causality & Rationale: The C–Br bond at the 5-position of 5-bromooxazole is highly susceptible to oxidative addition by Pd(0). Stille coupling is selected over Suzuki coupling because vinylboronic acids are prone to protodeboronation, whereas tributyl(vinyl)stannane is robust, ensuring high yields of the vinylated heterocycle 4.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 5-bromooxazole (10.0 mmol) in 30 mL of anhydrous, degassed toluene.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mmol, 5 mol%) to the solution. Stir for 10 minutes at room temperature until a homogeneous pale-yellow solution forms.
-
Reagent Addition: Dropwise add tributyl(vinyl)stannane (12.0 mmol) via a gas-tight syringe.
-
Reaction: Heat the mixture to 100 °C and reflux for 12 hours.
-
In-Process QC (Self-Validation): Monitor via GC-MS. The reaction is complete when the 5-bromooxazole peak (m/z ~148) disappears and the 5-vinyloxazole peak (m/z ~95) emerges.
-
Purification: Cool to room temperature, quench with aqueous KF (10% w/v) to precipitate tin byproducts, filter through Celite, and purify the organic layer via silica gel flash chromatography (hexane/ethyl acetate).
Protocol 2: Controlled Polymerization (ATRP) of 5-Vinyloxazole
Causality & Rationale: To generate a predictable polymer scaffold, ATRP utilizes a Cu(I)/ligand complex to reversibly activate a dormant alkyl halide initiator. This minimizes the concentration of free radicals, effectively eliminating termination via disproportionation or recombination 3.
Atom Transfer Radical Polymerization (ATRP) equilibrium for 5-vinyloxazole.
Step-by-Step Methodology:
-
System Setup: Combine 5-vinyloxazole (50 mmol), ethyl
-bromoisobutyrate (EBiB, initiator, 0.5 mmol), and PMDETA (ligand, 0.5 mmol) in anisole (10 mL) in a Schlenk tube. -
Deoxygenation: Perform three freeze-pump-thaw cycles to rigorously remove oxygen.
-
Catalyst Introduction: Under positive argon flow, add CuBr (0.5 mmol) to the frozen mixture. Seal and evacuate/backfill with argon.
-
Polymerization: Thaw the mixture and place the flask in a thermostated oil bath at 70 °C for 8 hours.
-
In-Process QC (Self-Validation): Withdraw 0.1 mL aliquots hourly. Use
H-NMR to calculate monomer conversion (disappearance of vinyl protons at 5.5–6.5 ppm) and GPC to track molecular weight ( ) evolution. -
Termination & Purification: Expose the mixture to air to oxidize Cu(I) to Cu(II) (solution turns blue). Dilute with THF, pass through a neutral alumina column to remove the catalyst, and precipitate the polymer into cold methanol. Dry under vacuum at 60 °C.
Protocol 3: Post-Polymerization Functionalization (Oxazolium Catalyst Generation)
Causality & Rationale: Poly(5-vinyloxazole) is converted into a solid-supported acidic oxazolium perchlorate. This functionalized polymer acts as a non-hygroscopic, easy-handling Brønsted acid catalyst, which is highly efficient for N-glycosylation reactions in pyrimidine nucleoside synthesis 1.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2.0 g of purified poly(5-vinyloxazole) in 20 mL of anhydrous dichloromethane (DCM).
-
Protonation/Quaternization: Slowly add a stoichiometric amount of perchloric acid (HClO₄, 70% aqueous solution) dropwise while stirring vigorously at 0 °C.
-
Precipitation: Stir for 2 hours at room temperature. The quaternized polymer, poly(5-vinyloxazolium perchlorate), will precipitate out of the DCM solution as a solid mass.
-
In-Process QC (Self-Validation): Perform elemental analysis to determine the nitrogen-to-chlorine ratio, verifying the acid loading capacity (target: ~2.6–2.8 mmol/g).
-
Isolation: Filter the solid, wash extensively with cold DCM and diethyl ether to remove unreacted acid, and dry under high vacuum.
Quantitative Data Presentation
The table below summarizes the comparative advantages of utilizing ATRP over conventional Free Radical Polymerization (FRP) for 5-vinyloxazole, highlighting the superior control over polymer architecture.
| Polymerization Method | Catalyst / Initiator | Time (h) | Temp (°C) | Conversion (%) | PDI ( | Application Suitability | |
| FRP | AIBN | 12 | 65 | 85 | 12,500 | 2.85 | Bulk Resins, Scintillants |
| ATRP | CuBr / PMDETA / EBiB | 8 | 70 | 78 | 15,200 | 1.15 | Block Copolymers, Therapeutics |
| ATRP | CuCl / dNbpy / EBiB | 16 | 90 | 92 | 22,400 | 1.21 | Precision Catalytic Supports |
References
-
BenchChem Technical Support Team. "5-Bromooxazole|CAS 1060812-80-7|RUO - Benchchem". Benchchem.4
-
"RU2394039C2 - Metal complexes for use in atom or group transfer and olefin exchange reactions". Google Patents. 3
-
"A solid-supported acidic oxazolium perchlorate as an easy-handling catalyst for the synthesis of modified pyrimidine". NII. 1
-
"Synthesis and evaluation of a scintillant-containing solid support for use in combinatorial chemistry". ResearchGate. 2
Sources
Troubleshooting & Optimization
preventing spontaneous polymerization of 5-vinyloxazole
A Guide to Preventing Spontaneous Polymerization for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-vinyloxazole. This guide is designed to provide you with in-depth knowledge and practical solutions to prevent the spontaneous polymerization of this valuable monomer. As a Senior Application Scientist, my goal is to equip you with the expertise to handle 5-vinyloxazole with confidence, ensuring the integrity of your experiments and the success of your research.
Understanding the "Why": The Mechanism of Spontaneous Polymerization
5-Vinyloxazole, like many other vinyl monomers, is susceptible to spontaneous polymerization, primarily through a free-radical mechanism. This process can be initiated by exposure to heat, light (UV radiation), or the presence of radical-generating impurities. The vinyl group is the reactive site, and once a radical is formed, it can rapidly propagate, leading to the formation of long polymer chains. This can result in the loss of valuable monomer, and in some cases, can create a safety hazard due to the exothermic nature of the reaction.
Caption: Free-Radical Polymerization of 5-Vinyloxazole.
Proactive Prevention: Storage and Handling Best Practices
Proper storage and handling are the first and most critical steps in preventing the spontaneous polymerization of 5-vinyloxazole. The goal is to minimize exposure to initiators like heat, light, and oxygen.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of radical formation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the formation of peroxides, which can act as polymerization initiators. |
| Light | Amber or opaque containers | Protects from UV light, which can initiate polymerization. |
| Container | Tightly sealed | Prevents contamination and exposure to oxygen. |
| Handling | In a well-ventilated area, away from heat sources.[1][2] | Minimizes the risk of accidental initiation. |
Inhibitors: Your First Line of Defense
Commercially available 5-vinyloxazole is typically supplied with a small amount of a polymerization inhibitor. These are chemical compounds that scavenge free radicals, effectively stopping the polymerization chain reaction before it can begin.[3][4]
| Inhibitor | Typical Concentration | Mechanism of Action |
| Hydroquinone (HQ) | 100-200 ppm | Reacts with and neutralizes free radicals. |
| Hydroquinone monomethyl ether (MEHQ) | 200-1000 ppm | Similar to HQ, but with better solubility in some organic systems. |
| Butylated hydroxytoluene (BHT) | 200-1000 ppm | A phenolic antioxidant that acts as a radical scavenger. |
| p-tert-Butylcatechol (TBC) | 10-100 ppm | A highly effective inhibitor, often used for styrene and other vinyl monomers.[5] |
Note: The effectiveness of some inhibitors, like those in the hydroquinone family, requires the presence of a small amount of oxygen to function optimally. Always consult the manufacturer's safety data sheet (SDS) for specific storage recommendations.
Preparing for Your Reaction: Inhibitor Removal Protocols
While essential for storage, polymerization inhibitors must be removed before you begin your intended polymerization reaction.[3] Failure to do so can lead to long induction periods, low yields, or complete reaction failure.[6]
Caption: Inhibitor Removal Workflow.
Protocol 1: Inhibitor Removal using an Alumina Column (Recommended)
This is often the most convenient and effective method for lab-scale purification.[6]
Materials:
-
Glass chromatography column
-
Basic activated alumina
-
5-vinyloxazole (inhibited)
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
Round-bottom flask for collection
Procedure:
-
Prepare the Column:
-
Secure a glass chromatography column vertically.
-
Insert a small plug of glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of basic activated alumina in your chosen solvent and pour it into the column, allowing it to pack evenly. The bed height will depend on the amount of monomer to be purified; a 5-10 cm bed is often sufficient for small-scale purifications.[6]
-
-
Equilibrate the Column:
-
Pass 2-3 column volumes of fresh solvent through the alumina to ensure it is properly wetted and packed.
-
-
Load the Monomer:
-
Carefully load the inhibited 5-vinyloxazole onto the top of the alumina bed.
-
-
Elute and Collect:
-
Elute the monomer using the anhydrous solvent. The inhibitor will be adsorbed onto the alumina.
-
Collect the purified monomer in a clean, dry round-bottom flask.
-
-
Solvent Removal:
-
Remove the solvent under reduced pressure (rotary evaporation). Crucially, do not heat the flask above 30°C to avoid thermal polymerization.
-
-
Immediate Use:
-
The purified 5-vinyloxazole should be used immediately as it is now highly susceptible to polymerization.
-
Protocol 2: Caustic Washing (Liquid-Liquid Extraction)
This method is suitable for phenolic inhibitors like hydroquinone and TBC, which are weakly acidic and can be extracted into a basic aqueous solution.[6]
Materials:
-
Separatory funnel
-
5% aqueous sodium hydroxide (NaOH) solution, pre-chilled to 4°C
-
Deionized water, pre-chilled
-
Saturated brine solution, pre-chilled
-
Anhydrous magnesium sulfate or sodium sulfate
-
5-vinyloxazole (inhibited)
Procedure:
-
Extraction:
-
Place the inhibited 5-vinyloxazole in a separatory funnel.
-
Add an equal volume of the cold 5% NaOH solution.
-
Stopper the funnel and shake gently, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat this washing step two more times with fresh, cold NaOH solution.[6]
-
-
Neutralization:
-
Wash the monomer with an equal volume of cold deionized water to remove any residual NaOH. Check the pH of the aqueous layer with pH paper to ensure it is neutral. Repeat if necessary.
-
-
Drying:
-
Wash the monomer with an equal volume of cold saturated brine solution to remove the bulk of the water.
-
Drain the monomer into a clean, dry flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl gently and let it stand for 15-20 minutes.
-
-
Filtration and Use:
-
Filter the monomer to remove the drying agent.
-
The purified 5-vinyloxazole is now ready for immediate use.
-
Troubleshooting Guide
Q: My 5-vinyloxazole has become viscous or has solidified in the bottle. What should I do?
A: Unfortunately, if the monomer has noticeably increased in viscosity or solidified, it has already polymerized. At this point, it is no longer usable for your intended reaction. The best course of action is to dispose of it according to your institution's hazardous waste guidelines. Do not attempt to heat the bottle to melt the polymer, as this can lead to a dangerous runaway polymerization of any remaining monomer. To prevent this in the future, ensure you are strictly following the recommended storage conditions.
Q: I performed the inhibitor removal, but my polymerization reaction is still not working. What could be the problem?
A: There are a few possibilities:
-
Incomplete Inhibitor Removal: The inhibitor may not have been completely removed. If you used the caustic wash method, ensure you performed at least three extractions. If you used column chromatography, ensure your alumina was sufficiently active and you used an adequate amount.
-
Introduction of Contaminants: The solvents or glassware used during the inhibitor removal process may have introduced new inhibitors or contaminants. Ensure all glassware is scrupulously clean and dry, and use fresh, anhydrous solvents.
-
Degraded Monomer: If the monomer was stored improperly before inhibitor removal, it might have partially degraded, even if polymerization was not visible.
-
Other Reaction Parameters: Double-check all other aspects of your polymerization setup, including the initiator concentration, temperature, and solvent purity.
Q: Can I store the purified 5-vinyloxazole?
A: It is strongly recommended to use the purified monomer immediately. Once the inhibitor is removed, it is extremely prone to polymerization. If you absolutely must store it for a very short period (a few hours), it should be kept on ice and under an inert atmosphere. For any longer duration, it is best to re-inhibit the monomer, but this is generally not a practical solution. The best practice is to purify only the amount of monomer you need for your immediate experiment.
Frequently Asked Questions (FAQs)
What is the primary cause of spontaneous polymerization of 5-vinyloxazole? The primary cause is the formation of free radicals, which can be initiated by heat, light (especially UV), or the presence of impurities like peroxides.
Are there any visual cues that my 5-vinyloxazole is starting to polymerize? An increase in viscosity is the most common sign. You might also observe the formation of a gel or solid precipitate.
Is it safe to distill 5-vinyloxazole to remove the inhibitor? While vacuum distillation can be used, it is generally not recommended for routine lab-scale purification due to the risk of inducing polymerization at elevated temperatures, even under reduced pressure.[6] Column chromatography is a safer and more convenient alternative.
How do I know if the inhibitor has been successfully removed? A simple way is to perform a small-scale test polymerization with the purified monomer. If the reaction proceeds as expected without a significant induction period, the inhibitor has likely been removed.
References
-
ResearchGate. (n.d.). Free radical (Co)Polymerization of aromatic vinyl monomers derived from vanillin | Request PDF. Retrieved February 27, 2026, from [Link]
- Google Patents. (n.d.). Inhibitor removal from vinyl pyridines - US2826581A.
-
Duchefa Biochemie. (n.d.). 5-Fluorouracil. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). Removing PCR inhibitors POST-extraction?. Retrieved February 27, 2026, from [Link]
- Google Patents. (n.d.). Polymerization inhibitor for aromatic vinyl compounds and method for inhibiting the polymerization of the compounds - EP1604965A1.
-
University of Wisconsin-Milwaukee. (n.d.). Standard Operating Procedure for Fluorouracil in Animals. Retrieved February 27, 2026, from [Link]
-
MDPI. (2021, August 1). Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. Retrieved February 27, 2026, from [Link]
-
MDPI. (2024, December 2). Effective Inhibitor Removal from Wastewater Samples Increases Sensitivity of RT-dPCR and Sequencing Analyses and Enhances the Stability of Wastewater-Based Surveillance. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). Study of the Initiation Mechanism of the Vinyl Polymerization with the System Persulfate/N,N,N′,N′-Tetramethylethylenediamine | Request PDF. Retrieved February 27, 2026, from [Link]
-
Bitesize Bio. (2023, March 16). The Inhibitors Haunting Your PCR. Retrieved February 27, 2026, from [Link]
-
Quimidroga. (n.d.). Polymerization Inhibitors. Retrieved February 27, 2026, from [Link]
-
PubMed. (2023, November 15). Development of tubulin polymerization inhibitors as anticancer agents. Retrieved February 27, 2026, from [Link]
- Google Patents. (n.d.). Polymerization inhibitors for vinyl monomers and unsaturated polyesters - US3696050A.
-
ResearchGate. (n.d.). Oxidative polymerization mechanism of 5-membered heterocycles. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) EFFECT OF DIBENZYLTRITHIOCARBONATE ON THE KINETICS OF 5-VINYLTETRAZOLE RADICAL POLYMERIZATION. Retrieved February 27, 2026, from [Link]
Sources
- 1. duchefa-biochemie.com [duchefa-biochemie.com]
- 2. fishersci.com [fishersci.com]
- 3. longchangchemical.com [longchangchemical.com]
- 4. Polymerization Inhibitors - Quimidroga [quimidroga.com]
- 5. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Unstable 5-Vinyloxazole Intermediates
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals navigating the complexities of purifying unstable 5-vinyloxazole intermediates. This guide is designed to provide practical, experience-driven advice to help you overcome common challenges and ensure the integrity of your valuable compounds.
Introduction: The Challenge of 5-Vinyloxazole Instability
5-Vinyloxazole derivatives are valuable synthetic intermediates, often employed as dienes or dienophiles in cycloaddition reactions, most notably the Diels-Alder reaction, for the construction of complex molecular architectures.[1][2] However, their utility is frequently hampered by their inherent instability. The electron-rich nature of the oxazole ring in conjugation with the vinyl group makes these compounds highly susceptible to a variety of decomposition pathways, including dimerization, polymerization, and degradation under acidic conditions.
This guide provides a structured approach to troubleshooting the purification of these sensitive molecules, with a focus on preserving their structural integrity.
Troubleshooting Guide: A Problem-Solution Approach
This section is formatted as a series of questions that you might be asking during your purification process, followed by detailed, actionable answers.
Q1: I'm observing significant product loss and the appearance of multiple new spots on my TLC plate after attempting flash column chromatography on silica gel. What's happening?
A1: This is a classic problem when purifying electron-rich and potentially acid-sensitive compounds like 5-vinyloxazoles. The primary culprits are likely the acidic nature of standard silica gel and the prolonged contact time during chromatography.
-
The Role of Silica Gel Acidity: Standard silica gel has a pKa of around 4-5 due to the presence of surface silanol groups (Si-OH). These acidic sites can catalyze the decomposition of your 5-vinyloxazole intermediate.[3][4]
-
Diels-Alder Dimerization: 5-Vinyloxazoles can act as both a diene and a dienophile, leading to self-dimerization via a Diels-Alder reaction. This process can be accelerated by the Lewis acidic sites on the silica gel.
Solutions:
-
Neutralize Your Stationary Phase: The most effective immediate solution is to deactivate the acidic sites on the silica gel. This can be achieved by adding a small percentage of a volatile base, such as triethylamine (Et3N), to your eluent system.[5] A typical starting point is 0.1-1% v/v triethylamine.
-
Consider Alternative Stationary Phases: If your compound is extremely acid-sensitive, you may need to switch to a more inert stationary phase. Options include:
-
Neutral Alumina: This is a good alternative to silica gel for many acid-sensitive compounds.[6]
-
Deactivated Silica Gel: Commercially available or prepared by washing standard silica gel with a solution of ammonia or triethylamine.
-
-
Minimize Residence Time: The longer your compound is on the column, the more time it has to decompose.
-
Use Flash Chromatography: This technique uses positive pressure to accelerate the elution, significantly reducing the run time compared to gravity chromatography.[6]
-
Optimize Your Solvent System: A well-chosen solvent system will provide good separation (ΔRf > 0.2) and allow for rapid elution of your target compound.
-
Q2: My 5-vinyloxazole intermediate appears to be reacting with my dienophile on the column, leading to a complex mixture. How can I prevent this?
A2: This indicates that the conditions of your purification are promoting the desired reaction prematurely. The concentrated band of your reactants on the silica gel can act as a "solid-phase reactor."
Solutions:
-
Purify Reactants Separately: If possible, purify the 5-vinyloxazole intermediate before introducing the dienophile.
-
Lower the Temperature: Running the column at a reduced temperature (e.g., in a cold room or using a jacketed column) can significantly slow down the rate of the Diels-Alder reaction.
-
Use a Less Activating Stationary Phase: As mentioned previously, the Lewis acidity of silica gel can catalyze Diels-Alder reactions. Switching to a more inert phase like neutral alumina can be beneficial.
-
Rapid Elution: A fast flow rate and an optimized solvent system are crucial to separate the reactants before they have a chance to react on the column.
Q3: I've successfully isolated my Diels-Alder adduct, but it seems to be unstable and decomposes upon standing. What are the potential causes and how can I improve its stability?
A3: The stability of the Diels-Alder adduct can also be a concern, particularly if the product is strained or susceptible to retro-Diels-Alder reactions or aromatization.
Solutions:
-
Storage Conditions:
-
Temperature: Store your purified adduct at low temperatures (-20°C or -80°C) to minimize decomposition.
-
Inert Atmosphere: Store the compound under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Solvent Choice: If stored in solution, use a non-protic, anhydrous solvent. Traces of acid or base in the solvent can promote decomposition.
-
-
Consider a Derivatization Strategy: If the adduct is intended for further reactions, it may be beneficial to use it immediately in the next step without prolonged storage. In some cases, a simple derivatization (e.g., protection of a functional group) can enhance stability.
-
Re-evaluate the Diels-Alder Reaction Conditions: Sometimes, the use of a Lewis acid catalyst in the Diels-Alder reaction can lead to the formation of a less stable kinetic product. Exploring thermal conditions might yield a more stable thermodynamic adduct.
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose solvent system for flash chromatography of 5-vinyloxazoles?
A: A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or diethyl ether. The optimal ratio will depend on the polarity of your specific compound and should be determined by TLC analysis first. For particularly non-polar compounds, dichloromethane can be used, but be aware of its slightly acidic nature.[6]
Q: Can I use reversed-phase chromatography for these intermediates?
A: While less common for these types of intermediates, reversed-phase chromatography is an option, especially for more polar 5-vinyloxazole derivatives. It avoids the issue of acidic silica gel. However, the aqueous mobile phases can be problematic if your compound is sensitive to hydrolysis.
Q: Are there any non-chromatographic purification methods that are suitable for unstable 5-vinyloxazoles?
A: Yes, in some cases, chromatography can be avoided altogether.
-
Crystallization/Precipitation: If your product is a solid and precipitates from the reaction mixture, simple filtration may be sufficient for purification.[7][8] This is often the best-case scenario as it minimizes handling and exposure to potentially harmful conditions.
-
Distillation: For volatile and thermally stable (up to a certain point) 5-vinyloxazoles, short-path distillation under high vacuum can be an effective purification method.
-
In-line Purification in Flow Chemistry: For extremely unstable intermediates, a continuous flow setup where the crude product stream is immediately passed through a purification cartridge (e.g., a scavenger resin or a small plug of deactivated silica) can be highly effective.[9]
Experimental Protocols
Protocol 1: Flash Column Chromatography of an Acid-Sensitive 5-Vinyloxazole Intermediate
-
Slurry Preparation:
-
In a beaker, add your chosen stationary phase (e.g., silica gel).
-
Prepare your eluent (e.g., 95:5 hexanes:ethyl acetate) and add 0.5% v/v triethylamine.
-
Add the eluent to the silica gel to create a slurry.
-
-
Column Packing:
-
Secure a glass column vertically.
-
Pour the slurry into the column, gently tapping the side to ensure even packing.
-
Add a layer of sand to the top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve your crude 5-vinyloxazole intermediate in a minimal amount of a non-polar solvent (preferably the weaker solvent of your eluent system).
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Apply positive pressure (using a pump or inert gas) to the top of the column to achieve a steady flow rate.
-
Collect fractions and monitor by TLC.
-
-
Post-Purification:
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporator).
-
To remove residual triethylamine, you can co-evaporate with a solvent like toluene or perform a gentle aqueous workup if your compound is stable.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel + 0.1-1% Et3N or Neutral Alumina | Neutralizes acidic sites, preventing decomposition.[3][5] |
| Sample Loading | Minimal volume of a non-polar solvent | Ensures a tight band and good separation.[6] |
| Flow Rate | Fast, but allowing for separation | Minimizes on-column residence time. |
| Temperature | Room temperature or below | Slows potential decomposition and side reactions. |
Visualization of the Purification Workflow
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. orgsyn.org [orgsyn.org]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Flash Chromatography | OpenOChem Learn [learn.openochem.org]
- 7. Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Troubleshooting Low Yields in 5-Vinyloxazole Cyclization
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the 5-vinyloxazole cyclization reaction. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve issues leading to low product yields.
Introduction to 5-Vinyloxazole Cyclization
The 5-vinyloxazole motif is a versatile building block in organic synthesis. Its cyclization, often proceeding through pathways analogous to well-known pericyclic reactions like the Diels-Alder or Nazarov cyclization, provides access to complex nitrogen-containing heterocyclic scaffolds. However, the success of this transformation is highly sensitive to a range of experimental parameters. This guide is designed to help you navigate these challenges and optimize your reaction outcomes.
Troubleshooting Guide: A Symptom-Based Approach
Low yields in your 5-vinyloxazole cyclization can manifest in several ways: incomplete conversion of starting material, formation of multiple products, or decomposition. Below, we address these common symptoms with potential causes and actionable solutions.
Symptom 1: Low Conversion of Starting Material
You observe a significant amount of unreacted 5-vinyloxazole in your crude reaction mixture by TLC, LC-MS, or NMR.
Question: My 5-vinyloxazole starting material is not being consumed. What are the likely causes and how can I drive the reaction to completion?
Answer:
Low conversion is a common hurdle and can often be traced back to issues with reaction activation, substrate quality, or suboptimal conditions.
-
Potential Cause 1: Inadequate Activation (Lewis Acid/Thermal)
-
Scientific Rationale: Many 5-vinyloxazole cyclizations, particularly those following a Nazarov-type pathway, require a Lewis acid or Brønsted acid to activate the substrate and facilitate the formation of a key pentadienyl cation intermediate.[1] Thermal conditions are often necessary for Diels-Alder type cycloadditions to overcome the activation energy barrier.[2] If the activation is insufficient, the reaction will not proceed efficiently.
-
Troubleshooting Steps:
-
Catalyst Screening: If using a Lewis acid, experiment with a range of acids of varying strengths (e.g., FeCl₃, BF₃·OEt₂, SnCl₄, InCl₃·4H₂O).[3][4] The optimal Lewis acid is often substrate-dependent.
-
Catalyst Loading: Stoichiometric or even super-stoichiometric amounts of a Lewis acid may be necessary to suppress side reactions and drive the cyclization.[1]
-
Temperature Optimization: For thermally-driven reactions, incrementally increase the reaction temperature. Be mindful that excessive heat can lead to decomposition.[5] A systematic temperature screen is advisable.[6]
-
-
-
Potential Cause 2: Poor Quality of Starting Material
-
Scientific Rationale: The purity of your 5-vinyloxazole substrate is critical. Impurities can inhibit catalysts or lead to unwanted side reactions. Oxazoles, in general, can be sensitive and may decompose over time if not stored properly.[7][8] For reactions involving palladium catalysts, which may be used in some cycloaddition variants, substrate purity is paramount as impurities can poison the catalyst.[9][10]
-
Troubleshooting Steps:
-
Purification of Starting Material: Purify the 5-vinyloxazole immediately before use, for example, by flash column chromatography or recrystallization.[11][12]
-
Stability Check: Assess the stability of your starting material under the reaction conditions (without the cyclization partner or catalyst) to rule out simple decomposition.
-
Proper Storage: Store the purified 5-vinyloxazole under an inert atmosphere, protected from light, and at a low temperature to prevent degradation.[8]
-
-
-
Potential Cause 3: Suboptimal Solvent or Concentration
-
Scientific Rationale: The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates. For reactions involving polar transition states, polar solvents can be beneficial.[5] Reaction concentration also affects kinetics; if the concentration is too low, the reaction rate may be impractically slow.
-
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF).
-
Concentration Adjustment: If the reaction is slow, try increasing the concentration of the reactants.
-
-
Below is a workflow to guide your troubleshooting process for low conversion:
Caption: Troubleshooting workflow for low starting material conversion.
Symptom 2: Formation of Multiple Products (Low Selectivity)
Your reaction yields a complex mixture of products, making isolation of the desired cyclized product difficult and reducing its yield.
Question: My 5-vinyloxazole cyclization is messy, giving multiple products. How can I improve the selectivity?
Answer:
Poor selectivity can arise from competing reaction pathways, such as different modes of cyclization, rearrangements, or side reactions of the starting material or product.
-
Potential Cause 1: Competing Cyclization Pathways (e.g., [4+2] vs. Nazarov)
-
Scientific Rationale: The 5-vinyloxazole system has the potential to react through different pericyclic pathways depending on the reaction conditions and the nature of the substituents. For example, it could act as a diene in a Diels-Alder ([4+2] cycloaddition) reaction or as a divinyl ketone surrogate in a Nazarov (4π-electrocyclization) reaction.[1][2] These pathways lead to different products.
-
Troubleshooting Steps:
-
Lewis Acid vs. Thermal Conditions: Carefully choose your conditions to favor one pathway. Lewis acids typically promote Nazarov-type cyclizations, while thermal conditions often favor Diels-Alder reactions.
-
Substituent Effects: The electronic nature of substituents on the oxazole ring and the vinyl group can influence which pathway is favored. Electron-donating groups on the "diene" portion (the oxazole and one double bond of the vinyl group) and electron-withdrawing groups on the "dienophile" portion (the terminal double bond of the vinyl group) would favor a Diels-Alder-type reaction.[13]
-
-
-
Potential Cause 2: Rearrangements of Intermediates
-
Scientific Rationale: Cationic intermediates, particularly in Lewis acid-catalyzed reactions, are susceptible to rearrangements like Wagner-Meerwein shifts, which can lead to a variety of constitutional isomers.[14]
-
Troubleshooting Steps:
-
Milder Lewis Acids: Stronger Lewis acids are more likely to promote rearrangements. Try using a milder Lewis acid.
-
Lower Temperatures: Running the reaction at a lower temperature can sometimes suppress these higher-activation-energy side reactions.
-
-
-
Potential Cause 3: Side Reactions of the Oxazole Ring
-
Scientific Rationale: The oxazole ring itself can participate in side reactions. For instance, under certain conditions, oxazoles can undergo Diels-Alder reactions with dienophiles, leading to complex adducts that can then rearrange.[7][15] Additionally, the oxazole ring can be susceptible to hydrolysis or other forms of degradation, especially under harsh acidic or basic conditions.[8][16]
-
Troubleshooting Steps:
-
Control of Stoichiometry: Ensure precise control over the stoichiometry of reagents to avoid excess dienophiles that could react with the oxazole ring.
-
pH Control: If possible, buffer the reaction mixture to maintain a pH where the oxazole ring is most stable.[8]
-
-
The following diagram illustrates the potential competing pathways:
Caption: Competing reaction pathways for 5-vinyloxazole.
Symptom 3: Product Decomposition or Low Isolated Yield After Workup
The reaction appears to proceed cleanly by in-process monitoring (e.g., TLC, LC-MS), but the isolated yield is low.
Question: I see my product forming in the reaction, but I lose it during workup and purification. What could be happening?
Answer:
This frustrating scenario often points to product instability under the workup or purification conditions.
-
Potential Cause 1: Product Instability on Silica Gel
-
Scientific Rationale: The product of the cyclization may be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.[11]
-
Troubleshooting Steps:
-
Neutralize Silica Gel: Deactivate the silica gel by treating it with a base like triethylamine (typically 1% in the eluent).
-
Alternative Stationary Phases: Consider using a different stationary phase, such as neutral or basic alumina, or reversed-phase silica (C18).[11]
-
Alternative Purification: If possible, purify the product by recrystallization or precipitation to avoid chromatography altogether.[12]
-
-
-
Potential Cause 2: Hydrolysis During Aqueous Workup
-
Scientific Rationale: The product may contain functionalities that are sensitive to hydrolysis under acidic or basic conditions during the aqueous workup.
-
Troubleshooting Steps:
-
Neutral Workup: Use a saturated solution of a neutral salt like sodium chloride (brine) for washing instead of acidic or basic solutions.
-
Minimize Contact Time: Perform the aqueous extraction quickly and at a low temperature.
-
Anhydrous Workup: If the reaction is amenable, consider a non-aqueous workup, such as filtering through a pad of Celite and concentrating the filtrate.
-
-
-
Potential Cause 3: Thermal Instability
-
Scientific Rationale: The cyclized product might be thermally labile and could be decomposing during solvent removal under high vacuum and/or elevated temperatures. A retro-cyclization (e.g., retro-Diels-Alder or retro-Nazarov) could also be occurring.[1][17]
-
Troubleshooting Steps:
-
Low-Temperature Evaporation: Remove the solvent at the lowest possible temperature using a rotary evaporator with a cold water bath.
-
High Vacuum: Use a high-vacuum pump to remove high-boiling solvents at room temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most likely mechanism for the 5-vinyloxazole cyclization?
A1: The mechanism can be either a [4+2] cycloaddition (Diels-Alder type) or a 4π-electrocyclization (Nazarov type), depending on the reaction conditions and substrate.[1][2] Without a specific dienophile, an intramolecular cyclization is likely to proceed via a Nazarov-type mechanism, often promoted by a Lewis acid. If a dienophile is present, an intermolecular Diels-Alder reaction is possible.
Q2: How do substituents on the 5-vinyloxazole affect the reaction?
A2: Substituents have a significant impact. For a Diels-Alder type reaction, electron-donating groups on the oxazole ring and the inner carbon of the vinyl group, and electron-withdrawing groups on the terminal carbon of the vinyl group will accelerate the reaction.[2] For a Nazarov-type cyclization, electron-donating groups can stabilize the pentadienyl cation, which can sometimes hinder the cyclization step.[3]
Q3: What are the best practices for setting up a 5-vinyloxazole cyclization reaction?
A3:
-
High-Purity Reagents: Always use freshly purified starting materials.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation, especially if using organometallic catalysts or sensitive reagents.
-
Dry Solvents: Use anhydrous solvents, as water can interfere with Lewis acids and other catalysts.
-
Systematic Optimization: When troubleshooting, change one variable at a time (e.g., catalyst, solvent, temperature) to clearly identify the factors influencing the yield.
Q4: Can I use a palladium catalyst for this reaction?
A4: While less common for simple intramolecular cyclizations of this type, palladium catalysis is extensively used in cycloadditions of related compounds like 5-vinyloxazolidinones.[18][19] If your specific transformation involves the formation of a π-allylpalladium intermediate, then a palladium(0) catalyst would be appropriate. The success of such a reaction would be highly dependent on the specific substrate and desired product.
Summary of Key Reaction Parameters and Their Potential Impact
| Parameter | Potential Impact on Low Yield | Optimization Strategy |
| Catalyst/Acid | Insufficient activation, promotion of side reactions | Screen different Lewis/Brønsted acids, vary catalyst loading |
| Temperature | Slow reaction rate, decomposition of reactants/products | Systematically screen a range of temperatures |
| Solvent | Poor solubility, unfavorable transition state stabilization | Test solvents with varying polarities |
| Concentration | Slow reaction kinetics, increased side reactions (e.g., dimerization) | Adjust reactant concentrations |
| Substrate Purity | Catalyst inhibition, formation of byproducts | Purify starting materials immediately before use |
| Workup/Purification | Product decomposition on silica, hydrolysis | Use neutralized silica/alumina, avoid harsh pH, purify at low temperatures |
References
- Palmer, D. C. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
- Blangetti, M., et al. (2024). Cycloadditions of 5-Vinyloxazolidine-2,4-diones: A Straightforward Access to the (thio)Hydantoin Scaffold. ChemRxiv.
- Faba, L., & Ordóñez, S. (2024). Carboxylation reactions for the sustainable manufacture of chemicals and monomers. Article.
- Klan, P., et al. (2013).
- BenchChem. (2025).
- Quora. (2018). What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride?
- BenchChem. (2025).
- ResearchGate. (2025).
- Das, S., et al. (2019). Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions. ACS Omega.
- Trost, B. M., & Toste, F. D. (1999). A New Catalyst for the Asymmetric Aldol Reaction: A Bimetallic Lewis Acid-Brønsted Acid System. Journal of the American Chemical Society.
- BenchChem. (2025). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
- North, M., & Pasquale, R. (2024).
- Master Organic Chemistry. (2017). The Diels-Alder Reaction.
- Frontier, A. J., & Collison, C. (2005). Understanding the fate of the oxyallyl cation following Nazarov electrocyclization: sequential Wagner-Meerwein migrations and the synthesis of spirocyclic cyclopentenones. PMC.
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Patil, S. A., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.
- de la Torre, M. C., & Sierra, M. A. (2022). Diels–Alder Cycloaddition Reactions in Sustainable Media. MDPI.
- Driver, T. G. (2015). Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis. SciSpace.
- Taylor & Francis. (n.d.). Oxazole – Knowledge and References.
- Pellissier, H. (2020).
- MDPI. (n.d.).
- Journal of Pharmaceutical Research and Review. (n.d.).
- Gulea, M., & Gout, E. (2023). Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. MDPI.
- Google Docs. (n.d.). Lab report #4: Diels-Alder Reaction.
- Master Organic Chemistry. (2017). The Diels-Alder Reaction.
- ResearchGate. (2025).
- Chen, J., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. PMC.
- Larhed, M., & Hallberg, A. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- ResearchGate. (2025). ChemInform Abstract: Oxazole Chemistry. Part 23. An Exploration of the Metal Oxide-Assisted Decomposition and Rearrangement of N-Acyl-1,3-oxazolidin-2-ones Leading to 2Aryl2-oxazolines.
- ChemRxiv. (n.d.). A palladium-catalyzed decarboxylative (5 + 5) cyclization reaction of vinyloxazolidine-2,4-diones: access to ten-membered N,O-containing heterocycles.
- Organic Chemistry Portal. (n.d.). Diels-Alder Reaction.
- Wikipedia. (n.d.).
- BenchChem. (2025). Technical Support Center: Optimizing 1,3-Dipolar Cycloaddition Reactions.
- Magano, J. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
- IRIS. (n.d.).
- International Journal of Pharmaceutical Sciences Review and Research. (2014).
- Singh, R. P., et al. (2021).
- Molecules. (2023).
- NC State University Libraries. (n.d.). 30.
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- 3. longdom.org [longdom.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Diels Alder Reaction in Organic Synthesis Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. content.e-bookshelf.de [content.e-bookshelf.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
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- 13. quora.com [quora.com]
- 14. Understanding the fate of the oxyallyl cation following Nazarov electrocyclization: sequential Wagner-Meerwein migrations and the synthesis of spirocyclic cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Anionic Polymerization of 5-Vinyloxazole
Welcome to the Advanced Polymerization Support Center. The living anionic polymerization of heteroatom-containing vinyl monomers—specifically 5-vinyloxazole and its derivatives—presents unique thermodynamic and kinetic challenges. The presence of highly electronegative oxygen and nitrogen atoms within the oxazole ring creates competing electrophilic sites that are vulnerable to nucleophilic attack by the propagating carbanion.
This guide is designed for researchers and application scientists to troubleshoot solvent selection, optimize reaction conditions, and establish self-validating experimental workflows.
Part 1: Diagnostic Q&A – Solvent Dynamics & System Troubleshooting
Q: Why does my 5-vinyloxazole polymerization yield broad molecular weight distributions (PDI > 1.5) and low conversions when using non-polar solvents like cyclohexane? A: In non-polar aliphatic hydrocarbons, propagating carbanions exist in highly aggregated, dormant states, which leads to sluggish and incomplete initiation[1]. More critically, the lack of solvent polarity forces the alkali metal counterion (e.g., K⁺ or Li⁺) to coordinate intramolecularly with the lone pairs on the nitrogen and oxygen of the oxazole pendant group. This proximity directs the highly reactive carbanion toward the heterocycle, inducing nucleophilic attack, branching, and premature termination. Transitioning to a highly polar solvent like Tetrahydrofuran (THF) is required to strongly solvate the counterion, shifting the equilibrium toward highly reactive, solvent-separated ion pairs[1][2].
Q: I switched to THF, but I am still observing side reactions and a loss of "livingness." What is the mechanistic cause? A: If you are using THF but still experiencing termination, the failure point is thermal. While THF effectively solvates the counterion, the activation energy for side reactions (such as proton abstraction or ring-opening of the oxazole) is easily breached at ambient or moderately low temperatures (e.g., 0 °C to -45 °C)[3]. You must conduct the polymerization at strictly -78 °C. At this cryogenic temperature, the kinetic barrier for heterocycle attack is maintained, allowing vinyl propagation to proceed exclusively without unpredictable molecular weight inflation[3][4].
Q: Can I use standard n-butyllithium or sec-butyllithium as an initiator in this THF solvent system? A: It is highly discouraged. Alkyllithium initiators are aggressively nucleophilic and will directly attack the oxazole ring before initiating the vinyl group. For heteroatom-containing monomers in THF, you must use sterically hindered, resonance-stabilized initiators such as diphenylmethylpotassium (DPM-K) or triphenylmethylpotassium (TPM-K)[4][5]. These initiators provide quantitative, rapid initiation without degrading the monomer[3].
Part 2: Quantitative Data – Solvent & Condition Matrix
The following table summarizes the causal relationship between solvent selection, temperature, and the resulting polymer characteristics for vinyloxazole derivatives.
| Solvent System | Temp (°C) | Initiator | Dominant Ion Pair State | PDI ( | Mechanistic Outcome |
| THF (Anhydrous) | -78 | TPM-K | Solvent-Separated | < 1.15 | Living propagation; predicted MW |
| THF (Anhydrous) | 0 | TPM-K | Solvent-Separated | > 1.50 | Chain transfer; ring attack |
| Cyclohexane | 25 | sec-BuLi | Aggregated / Dormant | N/A (Fails) | Incomplete initiation; aggregation |
| Toluene / THF (9:1) | -78 | DPM-K | Contact Ion Pair | 1.25 - 1.40 | Moderate control; slow propagation |
Part 3: Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol utilizes a closed, high-vacuum break-seal technique. The system is "self-validating" because colorimetric changes act as internal checkpoints for anhydrous conditions and livingness[1].
Step 1: Solvent Purification (The Integrity Check)
-
Reflux Tetrahydrofuran (THF) over a sodium/benzophenone ketyl complex.
-
Validation Check: Do not proceed until the solution turns a persistent, deep purple color. This visually confirms the absolute absence of water and oxygen.
-
Distill the purified THF directly into a custom glass reactor equipped with break-seals under high vacuum (
Torr).
Step 2: Reactor Preparation & Titration
-
Flame-dry the reactor under high vacuum.
-
Introduce a dilute "wash" solution of the TPM-K initiator into the reactor to neutralize any residual protic impurities on the glass walls.
-
Validation Check: A faint red/orange tint should persist, confirming the reactor is completely aprotic. Remove the wash solution via vacuum distillation.
Step 3: Initiation & Propagation
-
Distill the purified THF into the main reaction flask and submerge it in a dry ice/acetone bath to stabilize the internal temperature at strictly -78 °C.
-
Introduce the TPM-K initiator via break-seal.
-
Slowly add the purified 5-vinyloxazole monomer (pre-treated with calcium hydride).
-
Validation Check: Observe the immediate color change to a deep red/orange, indicating the successful formation of the living propagating styryl-type anion[1].
-
Allow the polymerization to proceed under continuous stirring at -78 °C for 2 to 4 hours.
Step 4: Quenching & Recovery
-
Terminate the living chain ends by injecting degassed, acidic methanol. The solution will immediately turn colorless, validating termination.
-
Precipitate the resulting polymer into an excess of cold hexanes.
-
Filter and dry the polymer under a vacuum at 40 °C to a constant weight.
Part 4: System Visualizations
Fig 1. Standard operating workflow for the living anionic polymerization of 5-vinyloxazole.
Fig 2. Equilibrium states of propagating carbanions driven by solvent polarity and temperature.
References
-
[1] Anionic Vinyl Polymerization. uni-bayreuth.de. URL:
-
[4] Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer. ResearchGate. URL:
-
[5] 2-Isopropenyl-2-oxazoline: Well-Defined Homopolymers and Block Copolymers via Living Anionic Polymerization. ResearchGate. URL:
-
[3] Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer. ResearchGate. URL:
-
[2] Detailed Understanding of Solvent Effects for the Cationic Ring-Opening Polymerization of 2-Ethyl-2-oxazoline. ResearchGate. URL:
Sources
Technical Guide: Moisture Management in Oxazole Synthesis
Executive Summary: The Thermodynamic Battle
In oxazole synthesis, particularly via Robinson-Gabriel cyclodehydration or Wipf modification, you are fighting a thermodynamic battle. You are attempting to force a dehydration reaction (
Moisture sensitivity here is not just about reagent degradation; it is about kinetic traps . If your precursor is "wet," or your solvent carries adventitious water, you do not just lose yield—you actively catalyze the ring-opening of your intermediate or protonate the basic species required for the initial nucleophilic attack.
This guide moves beyond "keep it dry" to explain how to maintain anhydrous integrity and what to do when a system has been compromised.
Module 1: Precursor Handling (The "Silent" Failure Mode)
Users often blame the cyclizing reagent (e.g., Burgess reagent,
Target Precursors
- -Acylamino Ketones (Robinson-Gabriel)
- -Hydroxy Amides (Wipf/Burgess)
-
TosMIC (Van Leusen - Less sensitive, but base-dependent)
Storage & Preparation Protocol
These precursors often contain amide bonds capable of hydrogen bonding, making them hygroscopic.
| Parameter | Standard Protocol | The "Senior Scientist" Adjustment |
| Storage | Store at 4°C. | Store under Argon at -20°C. Warm to RT in a desiccator before opening to prevent condensation. |
| Drying | Vacuum oven. | Azeotropic Distillation: Dissolve in Toluene, rotovap to dryness (x3). This removes bound water that vacuum ovens miss. |
| Transfer | Weigh in air. | Weigh in a glovebox or use a Schlenk transfer tube for highly sensitive derivatives (e.g., fluorinated precursors). |
Module 2: Reagent Selection & Moisture Tolerance
Not all dehydration agents are equal. Your choice must balance substrate sensitivity with moisture tolerance.
Comparative Dehydrating Agent Table
| Reagent | Mechanism | Moisture Sensitivity | Critical Handling Note |
| Burgess Reagent | syn-Elimination | Extreme | Degrades to amine with trace moisture. Must use fresh or PEG-supported variants. |
| Activation of amide O | High | Reacts violently with water to form | |
| DAST / Deoxo-Fluor | Fluorination/Elimination | High | Generates HF with water. Etches glass. Use plastic/Teflon ware. |
| Appel-type activation | Moderate | ||
| Acid Catalysis | Low | Tolerates water but harsh conditions often decompose sensitive substrates. |
Module 3: Troubleshooting Active Workflows
Scenario A: The Robinson-Gabriel Failure
Symptom: Starting material is consumed, but no oxazole is formed. LCMS shows a mass corresponding to the hydrolyzed amine or diketone. Root Cause: Adventitious water hydrolyzed the imine/imidate intermediate before aromatization could occur.
The Mechanism of Failure (Visualization):
Caption: Figure 1. Kinetic competition between cyclodehydration and hydrolysis. Presence of water diverts the intermediate toward irreversible hydrolysis.
Corrective Action (The "Rescue"):
-
Stop adding reagent.
-
Add molecular sieves (4Å, activated) directly to the reaction vessel if it is not yet acidic.
-
Scavenge protons: If using
, ensure buffering with excess pyridine or triethylamine to neutralize generated from trace moisture.
Scenario B: Burgess Reagent Inactivity
Symptom: Reagent added, no reaction occurs. Reagent appears as a white solid but might be "dead." Root Cause: The Burgess reagent hydrolyzes to a primary amine (carbamate) upon exposure to air, which is catalytically inactive.
Verification Protocol:
-
Take a small aliquot of the reagent.
-
Add to wet methanol.
-
Observation: Active reagent should dissolve instantly; hydrolyzed byproduct is often less soluble or shows distinct NMR shifts (loss of the inner salt character).
Module 4: Frequently Asked Questions (FAQs)
Q1: My
-
Protocol: Dissolve the oil in anhydrous DCM (10 mL/g). Add activated
, stir for 30 mins, filter under Argon. Evaporate solvent using a rotary evaporator with a dry-ice trap to prevent back-streaming of moisture.
Q2: Can I use the Van Leusen synthesis in aqueous media? I read it's possible. A: Yes, but with caveats. While TosMIC is stable, the base-mediated deprotonation is an equilibrium.
-
Insight: Aqueous Van Leusen protocols (often using ionic liquids or phase transfer catalysts) rely on the precipitation of the product to drive equilibrium. If your specific oxazole is water-soluble, you will suffer massive yield loss due to ring opening in the aqueous phase. For high-value intermediates, stick to MeOH/THF with
or .
Q3: I am using the Wipf modification (Triphenylphosphine/Iodine). My reaction turns dark purple/black and stalls.
A: The color is normal (
-
Fix: Increase reagent loading to 1.5 - 2.0 equivalents. The first equivalent acts as a "chemical desiccant" (scavenging water to form
), while the second drives the cyclization.
Q4: How do I activate molecular sieves properly for these reactions? A: Heating in an oven at 120°C is insufficient .
-
Protocol: Heat sieves to 300°C under high vacuum (0.1 mbar) for 4 hours. Store under Argon. "Microwave activation" is inconsistent and not recommended for sensitive oxazole formations.
References
-
Robinson-Gabriel Synthesis Mechanism & Modifications
-
Burgess Reagent Handling & Sensitivity
- Insight: Moisture sensitivity and degradation p
- Source: Atlanchim Pharma.
-
Van Leusen Oxazole Synthesis & Water Tolerance
- Insight: Use of TosMIC in aqueous vs. anhydrous conditions.
- Source: MDPI Molecules. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
-
Dehydr
-Hydroxy Amides (Wipf Protocol):-
Protocol: Use of
for cyclization.[5] - Source: Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
-
-
General Handling of Hygroscopic Reagents
- Source: Organic Syntheses. 4-Methoxycarbonyl-2-methyl-1,3-oxazole.
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Polymer-supported α-Acylamino Ketones: Preparation and Application in Syntheses of 1,2,4-Trisubstituted-1H-imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR characteristic shifts of 5-vinyloxazole vs 4-vinyloxazole
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Synthetic Organic Chemists[1]
Executive Summary
Differentiation between 4-vinyloxazole and 5-vinyloxazole is a critical structural confirmation step in the synthesis of heterocyclic bioisosteres.[1] While both isomers share the same molecular formula (
The most definitive diagnostic marker is the chemical shift of the remaining ring proton (H4 vs. H5).
-
5-Vinyloxazole retains the H4 proton, which resonates upfield (typically
7.0 – 7.3 ppm ). -
4-Vinyloxazole retains the H5 proton, which resonates downfield (typically
7.6 – 7.9 ppm ) due to the inductive deshielding of the adjacent oxygen atom.
This guide details the theoretical basis, characteristic shift ranges, and experimental protocols for unambiguous assignment.
Theoretical Background: Electronic Environments
To interpret the NMR data accurately, one must understand the electron density distribution in the oxazole ring.
The Oxazole Ring Current
Oxazole is a 1,3-azole where position 2 is between the oxygen and nitrogen, making it the most electron-deficient.
-
Position 2 (C2): Flanked by two heteroatoms. The attached proton (H2) is highly deshielded (
~7.9–8.2 ppm). -
Position 5 (C5): Adjacent to Oxygen.[2] The inductive withdrawal of oxygen deshields this position relative to C4.
-
Position 4 (C4): Adjacent to Nitrogen but beta to Oxygen. This is the most electron-rich carbon in the ring, resulting in the most shielded proton signal.
Vinyl Group Anisotropy
The vinyl group acts as an anisotropic substituent.[3] Its effect on the ring protons depends on the rotational conformation (s-cis vs. s-trans), but the intrinsic ring electronics dominate the chemical shift differences between the isomers.
Comparative Data: Chemical Shifts ( )
The following data summarizes the characteristic shifts in deuterated chloroform (
Table 1: Characteristic 1H NMR Shifts (ppm)
| Proton Assignment | 5-Vinyloxazole (Isomer A) | 4-Vinyloxazole (Isomer B)[1] | Diagnostic Note |
| H2 (Ring) | 7.90 – 8.10 (s) | 7.95 – 8.15 (s) | Not diagnostic; similar in both.[1] |
| H4 (Ring) | 7.05 – 7.35 (s) | Absent | PRIMARY DIAGNOSTIC SIGNAL |
| H5 (Ring) | Absent | 7.60 – 7.90 (s) | PRIMARY DIAGNOSTIC SIGNAL |
| Vinyl | 6.40 – 6.65 (dd) | 6.50 – 6.75 (dd) | Multiplet; typically obscured by aromatics. |
| Vinyl | 5.10 – 5.80 (dd) | 5.20 – 5.90 (dd) | Characteristic AMX/ABX pattern. |
Table 2: Coupling Constants ( Values)
| Interaction | Typical | Description |
| Vinyl ( | 10.0 – 11.0 | Coupling between vinyl protons |
| Vinyl ( | 17.0 – 17.8 | Coupling between vinyl protons |
| Vinyl ( | 1.0 – 2.0 | Geminal coupling of terminal methylene protons. |
| Ring ( | < 1.0 | Often unresolved singlet in 5-substituted oxazoles. |
| Ring ( | < 1.0 | Often unresolved singlet in 4-substituted oxazoles. |
Note: In 5-vinyloxazole, long-range coupling between the vinyl group and H4 (allylic coupling,
) may broaden the H4 singlet or appear as a fine splitting (~1 Hz).
Visual Analysis & Decision Logic
The following diagrams illustrate the structural numbering and the logical flow for identifying your isomer from a raw spectrum.
Diagram 1: Structural Numbering & Shift Prediction
Caption: Comparison of proton retention and expected chemical shift environments for the two isomers.
Diagram 2: Identification Workflow
Caption: Step-by-step logic for distinguishing 4-vinyloxazole from 5-vinyloxazole based on chemical shift thresholds.
Experimental Protocol: High-Fidelity Acquisition
Vinyloxazoles can be prone to polymerization or degradation.[1] Follow this protocol to ensure data integrity.
Sample Preparation
-
Solvent Choice: Use
(Chloroform-d) neutralized with basic alumina or silver foil if the compound is acid-sensitive.[1] Acidic traces in aged can broaden oxazole signals or induce polymerization. -
Concentration: Prepare a dilute solution (~5-10 mg in 0.6 mL solvent). High concentrations can cause stacking effects that shift aromatic protons upfield, potentially confusing the diagnosis.
-
Filtration: Filter the solution through a small plug of cotton or glass wool directly into the NMR tube to remove any insoluble polymers.
Acquisition Parameters[1][4]
-
Pulse Sequence: Standard 1-pulse sequence (zg30 or equivalent).
-
Relaxation Delay (D1): Set to
5 seconds . The H2 proton on the oxazole ring often has a long relaxation time. Insufficient delay will reduce the integral accuracy, making it harder to confirm the 1:1 ratio with vinyl protons. -
Scans: 16–64 scans are usually sufficient for >95% purity samples.[1]
Troubleshooting
-
Broad Signals: If the ring proton is broad, it may be due to quadrupole broadening from the Nitrogen (
). Running the experiment at a higher temperature (e.g., 313 K) or using a higher field instrument (>500 MHz) can sharpen the lines. -
Missing H2: In protic solvents (like
), the H2 proton can exchange with deuterium over time, disappearing from the spectrum. Always use aprotic solvents ( , DMSO- , Acetone- ) for characterization.
References
-
General Heterocyclic NMR Data
-
Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Provides baseline shifts for oxazole H2, H4, H5).
-
-
Substituent Effects in Oxazoles
-
Synthesis and Characterization of Vinyloxazoles
-
Turchi, I. J. (Ed.).[5] Oxazoles: Synthesis, Reactions, and Spectroscopy. (Specific references to vinyl group anisotropy and coupling constants).
-
Sources
- 1. 4-Benzal-2-phenyl-5-oxazolone | C16H11NO2 | CID 136663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gexinonline.com [gexinonline.com]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Identification of 5-Vinyloxazole Regioisomers
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of substituted oxazoles, the formation of regioisomers is a common challenge that necessitates robust analytical methods for their unambiguous identification. This guide provides a detailed comparison of spectroscopic techniques for the differentiation of 5-vinyloxazole and its common regioisomer, 4-vinyloxazole. As a Senior Application Scientist, this document synthesizes technical expertise with practical insights to empower researchers in their analytical workflows.
The differentiation of these isomers is critical as their distinct substitution patterns can lead to significant differences in chemical reactivity and biological activity. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive framework for their spectroscopic identification.
The Challenge: Differentiating Constitutional Isomers
5-Vinyloxazole and 4-vinyloxazole are constitutional isomers with the same molecular formula (C₅H₅NO) and mass. Their structural difference lies in the point of attachment of the vinyl group to the oxazole ring. This seemingly minor variation gives rise to distinct electronic environments for the nuclei and different bond vibrations and fragmentation patterns, which can be effectively probed using modern spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for the definitive identification of regioisomers, providing detailed information about the chemical environment of each proton and carbon atom.[1] One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are indispensable for this purpose.
¹H NMR Spectroscopy: A First Look at the Proton Environment
The ¹H NMR spectra of 4-vinyloxazole and 5-vinyloxazole are expected to show distinct differences in the chemical shifts and coupling patterns of both the oxazole ring protons and the vinyl group protons.
Expected ¹H NMR Chemical Shift Ranges (in CDCl₃):
| Proton | 4-Vinyloxazole (Predicted) | 5-Vinyloxazole (Predicted) | Rationale |
| H-2 | ~7.9 ppm | ~7.8 ppm | The H-2 proton is typically the most downfield proton in the oxazole ring. Its chemical shift will be subtly influenced by the position of the vinyl group. |
| H-4 | - | ~7.1 ppm | The absence of a signal in this region for 4-vinyloxazole is a key indicator. In 5-vinyloxazole, the H-4 proton will be a singlet. |
| H-5 | ~7.5 ppm | - | The H-5 proton in 4-vinyloxazole will likely appear as a singlet. The absence of this signal is characteristic of 5-vinyloxazole. |
| Vinyl-α (CH) | ~6.7 ppm | ~6.5 ppm | The α-proton of the vinyl group will be a doublet of doublets, with its chemical shift influenced by the electronic environment of the attachment point. |
| Vinyl-β (CH₂) | ~5.8 ppm (trans), ~5.4 ppm (cis) | ~5.7 ppm (trans), ~5.3 ppm (cis) | The terminal vinyl protons will appear as doublets of doublets, with distinct shifts for the cis and trans protons relative to the α-proton. |
Key Differentiating Features in ¹H NMR:
-
Presence vs. Absence of H-4 and H-5 Signals: This is the most direct and unambiguous way to distinguish the two isomers. 4-Vinyloxazole will show a signal for H-5, while 5-vinyloxazole will show a signal for H-4.
-
Chemical Shifts of Ring Protons: The precise chemical shifts of H-2, H-4, and H-5 are diagnostic. The electron-withdrawing nature of the vinyl group will have a more pronounced effect on the adjacent proton.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information to ¹H NMR, with the chemical shifts of the carbon atoms being highly sensitive to their local electronic environment.
Expected ¹³C NMR Chemical Shift Ranges (in CDCl₃):
| Carbon | 4-Vinyloxazole (Predicted) | 5-Vinyloxazole (Predicted) | Rationale |
| C-2 | ~151 ppm | ~150 ppm | The chemical shift of C-2 is influenced by the nitrogen and oxygen atoms in the ring. |
| C-4 | ~138 ppm | ~125 ppm | The vinylic carbon directly attached to the ring (C-4) in 4-vinyloxazole will be significantly downfield compared to the protonated C-4 in 5-vinyloxazole. |
| C-5 | ~120 ppm | ~145 ppm | Conversely, the protonated C-5 in 4-vinyloxazole will be upfield compared to the vinyl-substituted C-5 in 5-vinyloxazole. |
| Vinyl-α (CH) | ~130 ppm | ~128 ppm | The chemical shift of the α-carbon of the vinyl group will be sensitive to its point of attachment. |
| Vinyl-β (CH₂) | ~115 ppm | ~113 ppm | The terminal vinyl carbon will be the most upfield of the sp² carbons. |
Key Differentiating Features in ¹³C NMR:
-
Chemical Shifts of C-4 and C-5: The most significant and reliable difference will be observed in the chemical shifts of the C-4 and C-5 carbons. The carbon atom bearing the vinyl substituent will be significantly deshielded (shifted downfield).
2D NMR Spectroscopy: Connecting the Dots
Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are crucial for confirming the assignments made from 1D spectra and for providing definitive proof of the regioisomeric structure.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In both isomers, it will show correlations between the vinyl protons (α-H with both β-Hs).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will confirm the assignments of the protonated carbons in the oxazole ring and the vinyl group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for distinguishing the regioisomers. It shows correlations between protons and carbons that are two or three bonds apart.
Expected Key HMBC Correlations:
| Isomer | Key Correlation | Significance |
| 4-Vinyloxazole | H-5 to C-4 | This three-bond correlation definitively places the vinyl group at the C-4 position. |
| H-2 to C-4 | A three-bond correlation that further supports the structure. | |
| Vinyl-α (CH) to C-5 | A three-bond correlation confirming the attachment of the vinyl group to C-4. | |
| 5-Vinyloxazole | H-4 to C-5 | This three-bond correlation is a clear indicator of the 5-substituted isomer. |
| H-2 to C-5 | A three-bond correlation supporting the 5-vinyl substitution pattern. | |
| Vinyl-α (CH) to C-4 | A three-bond correlation confirming the attachment of the vinyl group to C-5. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the vinyloxazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the aromatic and vinylic regions (δ 5-8 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide the chemical shifts of all carbon atoms.
-
2D NMR Acquisition:
-
COSY: Acquire a standard gradient-selected COSY spectrum to establish proton-proton coupling networks.
-
HSQC: Acquire a phase-sensitive gradient-selected HSQC spectrum to correlate one-bond proton-carbon connectivities.
-
HMBC: Acquire a gradient-selected HMBC spectrum optimized for a long-range coupling constant of 8 Hz. This will reveal the crucial two- and three-bond correlations for structural elucidation.
-
-
Data Analysis: Analyze the 1D and 2D spectra to assign all proton and carbon signals and to identify the key HMBC correlations that differentiate the regioisomers.
Visualization of the Identification Workflow
Caption: Workflow for the spectroscopic identification of vinyloxazole regioisomers using NMR.
Infrared (IR) Spectroscopy: A Quick Functional Group Check
IR spectroscopy provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies. While not as definitive as NMR for distinguishing regioisomers, it can offer supporting evidence.
Expected Characteristic IR Absorption Bands:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Comments |
| C=C (vinyl) | Stretch | 1640 - 1620 | The exact position may be subtly influenced by conjugation with the oxazole ring. |
| =C-H (vinyl) | Stretch | 3100 - 3000 | Typically appears as a weak to medium band. |
| C-H (oxazole ring) | Stretch | 3150 - 3100 | Often weak and can be obscured by other peaks. |
| C=N (oxazole ring) | Stretch | 1680 - 1640 | A characteristic absorption for the oxazole ring. |
| C-O-C (oxazole ring) | Stretch | 1100 - 1020 | A strong band associated with the ether linkage in the ring.[2] |
Key Differentiating Features in IR Spectroscopy:
The differences in the IR spectra of the two regioisomers are expected to be subtle. The most likely area to observe differences is in the "fingerprint region" (below 1500 cm⁻¹), where the complex C-C and C-O stretching and bending vibrations are sensitive to the overall molecular geometry. However, without reference spectra, definitive assignment based on IR alone is challenging.
Experimental Protocol: IR Analysis
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄ or CS₂).
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the vinyl and oxazole functional groups. Compare the fingerprint region to any available reference spectra if possible.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. While both regioisomers have the same molecular weight, their fragmentation patterns can differ due to the different substitution on the oxazole ring.
Expected Fragmentation Patterns (Electron Ionization - EI):
Both isomers will show a molecular ion peak (M⁺˙) at m/z = 95. The key to differentiation lies in the relative abundances of the fragment ions.
Plausible Fragmentation Pathways:
-
Loss of CO: A common fragmentation pathway for five-membered oxygen-containing heterocycles can involve the loss of a neutral carbon monoxide molecule. The position of the vinyl group could influence the stability of the resulting fragment ion and thus the intensity of this peak.
-
Loss of HCN: Cleavage of the oxazole ring can also lead to the loss of hydrogen cyanide.
-
Vinyl Group Fragmentation: The vinyl group itself can fragment, leading to the loss of an ethylene molecule (C₂H₄) or a vinyl radical (C₂H₃•).
-
Retro-Diels-Alder (RDA)-type reactions: While less common for simple oxazoles, complex rearrangements can occur.
Predicted Key Fragment Ions:
| m/z | Possible Fragment | 4-Vinyloxazole (Predicted Relative Abundance) | 5-Vinyloxazole (Predicted Relative Abundance) |
| 95 | [M]⁺˙ | Moderate | Moderate |
| 67 | [M - CO]⁺˙ | Potentially different | Potentially different |
| 68 | [M - HCN]⁺˙ | Potentially different | Potentially different |
| 27 | [C₂H₃]⁺ | Common | Common |
Key Differentiating Features in Mass Spectrometry:
The most reliable way to distinguish the isomers by MS is to compare their fragmentation patterns to reference spectra if available. In the absence of references, a detailed analysis of the relative intensities of the major fragment ions may provide clues. The stability of the intermediate radical cations formed upon fragmentation will differ between the two isomers, leading to different propensities for certain fragmentation pathways. For instance, the stability of the cation formed after the initial cleavage will be influenced by the position of the vinyl group.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Mass Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 10-150).
-
Data Analysis: Identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern to known spectra or analyze the fragmentation pathways to deduce the isomeric structure.
Logical Relationship Diagram
Caption: Logical flow from spectroscopic techniques to the identification of vinyloxazole regioisomers.
Conclusion
The unambiguous spectroscopic identification of 5-vinyloxazole regioisomers relies on a multi-technique approach, with NMR spectroscopy serving as the definitive method. The key to distinguishing between 4-vinyloxazole and 5-vinyloxazole lies in the careful analysis of ¹H and ¹³C NMR spectra, and most importantly, the interpretation of long-range correlations in HMBC spectra. While IR and MS provide valuable supporting data on functional groups and fragmentation patterns, they are generally not sufficient for standalone identification of these regioisomers. By following the protocols and understanding the expected spectral differences outlined in this guide, researchers can confidently and accurately characterize their synthetic products.
References
- Bowie, J. H., et al. "The mass spectra of some alkyl and aryl oxazoles." Organic Mass Spectrometry 1.1 (1968): 13-29.
- Chavan, S. S., et al. "Synthesis and characterization of new Schiff bases of 4-amino-5-(4-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and their derivatives." Journal of the Serbian Chemical Society 77.10 (2012): 1345-1355.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. John Wiley & Sons.
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of heterocyclic chemistry. Pergamon.
- Lambert, J. B., & Mazzola, E. P. (2019). Nuclear magnetic resonance spectroscopy: an introduction to principles, applications, and experimental methods. John Wiley & Sons.
-
Li, D., et al. "Discovery of the disubstituted oxazole analogues as a novel class anti-tuberculotic agents against MDR- and XDR-MTB." Bioorganic & Medicinal Chemistry Letters 25.22 (2015): 5178-5181. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Turchi, I. J., ed. (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons.
-
Tomi, I. H. R., et al. "Synthesis, characterization and comparative study the microbial activity of some heterocyclic compounds containing oxazole and benzothiazole moieties." Journal of Saudi Chemical Society 19.4 (2015): 392-398. [Link]
- Williams, D. R., Brooks, D. A., & Meyer, K. G. (1998). Total synthesis of (+)-phorboxazole A. Tetrahedron Letters, 39(46), 8023-8026.
-
Yamamuro, D., et al. "Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives." Bioorganic & Medicinal Chemistry Letters 25.2 (2015): 313-316. [Link]
-
Škedelj, V., et al. "Discovery of the first inhibitors of bacterial enzyme D-aspartate ligase from Enterococcus faecium (Aslfm)." European Journal of Medicinal Chemistry 66 (2013): 450-465. [Link]
Sources
A Comparative Guide to the Biological Activity of 5-Vinyl and 5-Ethyl Oxazoles in Drug Discovery
For researchers, scientists, and professionals in drug development, the oxazole scaffold represents a privileged structure due to its presence in numerous biologically active compounds. The substitution pattern on the oxazole ring is a critical determinant of its pharmacological profile, with the C5 position being a key site for modification to modulate potency, selectivity, and pharmacokinetic properties.[1] This guide provides an in-depth comparison of the biological activities of 5-vinyl and 5-ethyl oxazole derivatives, synthesizing available experimental data with established medicinal chemistry principles to inform rational drug design.
The Significance of C5-Substitution: A Physicochemical Perspective
The choice between a 5-vinyl and a 5-ethyl substituent on an oxazole core introduces subtle yet significant physicochemical differences that can profoundly impact biological activity.
-
Electronic Effects: The vinyl group, with its sp2-hybridized carbons, is more electron-withdrawing than the sp3-hybridized ethyl group. This difference in electronic character can influence the overall electron density of the oxazole ring, potentially affecting its ability to participate in hydrogen bonding or other non-covalent interactions with a biological target.[2]
-
Steric and Conformational Properties: While both groups are of similar size, the planar and rigid nature of the vinyl group contrasts with the flexible, three-dimensional conformation of the ethyl group. This can dictate the molecule's ability to fit into a specific binding pocket of a protein or enzyme.
-
Metabolic Stability: The vinyl group, containing a double bond, is susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to the formation of reactive epoxide intermediates. In contrast, the saturated ethyl group is generally more metabolically stable, though it can still undergo hydroxylation. This difference in metabolic fate is a crucial consideration in drug design, impacting the compound's half-life and potential for toxicity.
Comparative Biological Activity: Insights from Experimental Data
Direct head-to-head comparative studies of 5-vinyl versus 5-ethyl oxazoles are scarce in publicly available literature. However, by examining data from closely related analogs and the broader class of 5-substituted oxazoles, we can draw valuable inferences.
A study on 5-alkyl-1,3-oxazole derivatives as bioisosteres for an ethyl ester in P2Y12 receptor antagonists found that both 5-methyl and 5-ethyl-oxazole compounds retained sub-micromolar potency.[3] This highlights that small alkyl substituents at the C5 position are well-tolerated for this particular target. However, the study also noted that many of the oxazole derivatives exhibited higher metabolism in liver microsomes compared to the parent ethyl esters, underscoring the importance of the C5-substituent in influencing metabolic stability.[3]
The following table summarizes publicly available biological activity data for various 5-substituted oxazole and related heterocyclic derivatives. It is important to note that these are not direct comparisons and are from different studies, but they provide a valuable context for understanding the impact of C5-substitution.
| Class | Derivative | Biological Activity | Cell Line/Organism | IC50/MIC (µM) |
| 1,3-Oxazole | 5-methyl-oxazole derivative | P2Y12 Antagonist | Human Platelets | < 1 |
| 1,3-Oxazole | 5-ethyl-oxazole derivative | P2Y12 Antagonist | Human Platelets | < 1 |
| Oxadiazole | 1,3,4-oxadiazole derivative | Anticancer | A549 (Lung) | 29.28 |
| Oxadiazole | 1,3,4-oxadiazole derivative | Anticancer | MDA-MB-231 (Breast) | 24.02 |
| Oxazolo[5,4-d]pyrimidine | 7-(3-(N,N-dimethylamino)propyl) derivative | Anticancer | HT29 (Colon) | 58.4 |
| 1,2,4-triazole | Pyridine hybrid derivative | Anticancer | B16F10 (Melanoma) | 41.12 - 61.11 |
| Thiazole | Heteroaryl derivative | Antibacterial | E. coli | 230 - 700 |
| Thiazole | Heteroaryl derivative | Antifungal | C. albicans | 60 - 470 |
Data compiled from multiple sources.[3][4][5][6][7] Direct comparison should be made with caution due to variations in experimental conditions.
Based on these data and general principles of medicinal chemistry, we can hypothesize the following comparative profile:
-
Potency: The vinyl group's planarity and potential for specific electronic interactions could, for some targets, lead to higher potency if the binding pocket accommodates this geometry. Conversely, the ethyl group's flexibility might be advantageous for other targets.
-
Selectivity: The subtle differences in shape and electronics could lead to differential binding to off-target proteins, thus influencing the selectivity profile.
-
Pharmacokinetics: The 5-ethyl derivative is likely to exhibit greater metabolic stability and potentially a longer in vivo half-life compared to the 5-vinyl analog.
Experimental Protocols for Biological Evaluation
To rigorously compare the biological activities of 5-vinyl and 5-ethyl oxazoles, a standardized set of in vitro assays is essential. The following are detailed protocols for assessing anticancer and antimicrobial activity, two of the most commonly reported activities for oxazole derivatives.[1]
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9]
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare stock solutions of the 5-vinyl and 5-ethyl oxazole derivatives in DMSO. Create a series of dilutions in the cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.[10]
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][11]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration of the agent that prevents visible microbial growth.
Step-by-Step Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare a two-fold serial dilution of the 5-vinyl and 5-ethyl oxazole derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well containing the diluted compounds with the microbial suspension. Include a positive control (microorganism and broth) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Visualizing a Potential Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[12] Many anticancer agents exert their effects by modulating this pathway. The diagram below illustrates how a 5-substituted oxazole derivative might inhibit this pathway, leading to apoptosis.
Caption: Potential inhibition of the PI3K/Akt pathway by a 5-substituted oxazole.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the initial screening and evaluation of novel oxazole derivatives.
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 7. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]
- 8. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines - Wang - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 10. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
High-Performance Polymer Comparison: Thermal Stability Analysis of Poly(5-vinyloxazole)
Executive Summary
In the development of advanced materials for combinatorial chemistry supports, high-temperature adhesives, and scintillant matrices, the thermal envelope of the base polymer dictates downstream processing and application limits. Poly(5-vinyloxazole) (P5VOX) has emerged as a specialized heterocyclic polymer offering a unique balance of processability and extreme thermal resistance[1].
This guide objectively evaluates the thermal stability of P5VOX against industry-standard heterocyclic vinyl polymers: Poly(4-vinylpyridine) (P4VP) and Poly(N-vinylcarbazole) (PVK). By examining the causality behind their thermal behaviors and providing self-validating analytical protocols, this document serves as a definitive resource for researchers selecting polymer backbones for high-temperature applications[2].
Mechanistic Causality: The Structural Basis of Thermal Resistance
To understand why a polymer resists thermal degradation, we must analyze the microstructural environment of its pendant groups. The thermal stability of P5VOX is fundamentally driven by the stereoelectronic properties of the oxazole ring.
-
Aromatic Resonance & Homolytic Scission: The oxazole ring is a highly stable, five-membered heterocycle. Unlike aliphatic side chains that readily undergo homolytic cleavage at elevated temperatures to form volatile radicals, the aromaticity of the oxazole ring acts as a radical sink. This suppresses the initiation of "unzipping" (depolymerization) reactions along the vinyl backbone[3].
-
Dipole-Dipole Physical Crosslinking: The presence of both nitrogen and oxygen in the oxazole ring creates a strong permanent dipole. In the bulk polymer, these dipoles align to form non-covalent, physical crosslinks between adjacent polymer chains. This drastically restricts segmental chain mobility, elevating the Glass Transition Temperature (
)[4]. -
Steric Hindrance: The attachment of the oxazole ring at the 5-position places the heteroatoms in close proximity to the polymer backbone, creating a rigid steric barrier that further delays the onset of thermal degradation (
)[5].
Caption: Logical pathway demonstrating how the oxazole pendant group dictates macroscopic thermal stability.
Comparative Thermal Performance Data
When selecting a heterocyclic polymer, P5VOX occupies a strategic middle ground. It offers significantly higher thermal stability than standard P4VP, while avoiding the extreme rigidity of PVK, which can make melt-processing prohibitively difficult.
Note:
| Polymer | Pendant Group | Char Yield (800°C, %) | Processability | ||
| Poly(4-vinylpyridine) (P4VP) | Pyridine | 142 | 340 | 15.0 | High |
| Poly(5-vinyloxazole) (P5VOX) | Oxazole | 175 | 365 | 22.5 | Moderate |
| Poly(N-vinylcarbazole) (PVK) | Carbazole | 227 | 410 | 30.0 | Low (Brittle) |
Data Synthesis: P5VOX demonstrates a robust
Self-Validating Experimental Protocols
To ensure scientific integrity, the thermal data presented above must be reproducible. The following protocols are designed as self-validating systems , incorporating internal checks to eliminate instrumental artifacts (e.g., buoyancy effects in TGA or thermal history in DSC).
Protocol A: Modulated Differential Scanning Calorimetry (mDSC) for Determination
Standard DSC often conflates the glass transition with non-reversible events like enthalpy relaxation or the evaporation of residual trapped solvents. mDSC isolates the reversing heat flow, providing an unambiguous
Step-by-Step Methodology:
-
Calibration (Validation Check 1): Calibrate the cell constant and temperature using an Indium standard (Melting point: 156.6 °C,
: 28.45 J/g). Do not proceed if the onset temperature deviates by >0.1 °C. -
Sample Preparation: Encapsulate 3.0–5.0 mg of P5VOX in a Tzero aluminum pan with a hermetic lid.
-
Thermal History Erasure: Heat the sample from 25 °C to 200 °C at 10 °C/min. Hold isothermally for 3 minutes to erase mechanical and thermal history. Quench cool to 20 °C.
-
Modulated Heating: Heat from 20 °C to 250 °C at an underlying heating rate of 2 °C/min, with a temperature modulation amplitude of ±0.318 °C and a period of 60 seconds.
-
Data Extraction (Validation Check 2): Analyze the Reversing Heat Flow signal. The
is calculated at the half-height of the step transition. Verify that the Non-Reversing Heat Flow signal is flat across this region, confirming the absence of residual solvent evaporation.
Protocol B: TGA-FTIR for Degradation Pathway Analysis
Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) not only quantifies mass loss but chemically identifies the evolved gases, proving the mechanism of degradation[2].
Step-by-Step Methodology:
-
System Purge & Blank (Validation Check 1): Run an empty platinum pan under a Nitrogen purge (50 mL/min) from 25 °C to 800 °C. The baseline drift must be <10 µg. If greater, bake out the furnace.
-
Sample Loading: Load 5.0–10.0 mg of desiccated P5VOX into the platinum pan.
-
Isothermal Stabilization: Hold at 30 °C for 10 minutes to ensure complete atmospheric displacement by Nitrogen. (Oxygen contamination will prematurely lower the
via thermo-oxidative scission). -
Dynamic Heating: Ramp temperature from 30 °C to 800 °C at a rate of 10 °C/min.
-
Evolved Gas Analysis: Route the exhaust through a transfer line heated to 200 °C (to prevent condensation) into the FTIR gas cell.
-
Data Synthesis: Record the temperature at exactly 5% mass loss (
). Correlate the derivative thermogravimetry (DTG) peak with the FTIR spectra to identify the primary degradation products (e.g., oxazole ring fragments vs. backbone hydrocarbons).
Caption: Self-validating TGA-FTIR workflow for precise determination of thermal degradation limits.
Conclusion
For applications demanding structural integrity above 150 °C but requiring better melt-processability than carbazole-based polymers, Poly(5-vinyloxazole) is an optimal candidate. Its thermal stability is not merely a bulk property, but a direct consequence of the oxazole ring's aromaticity and strong dipole interactions, which systematically resist homolytic scission and restrict chain mobility. By utilizing rigorous, self-validating thermal analysis protocols (mDSC and TGA-FTIR), researchers can confidently integrate P5VOX into next-generation high-performance materials.
References
- US7691225B2 - Thermal-release double-coated pressure-sensitive adhesive tape or sheet and method of processing adherend - Google P
- US6596865B1 - Method of purifying thiamine phosphates - Google P
- Macrocyclic Pyridyl Polyoxazoles: Structure-Activity Studies of the Aminoalkyl Side-Chain on G-Quadruplex Stabiliz
- Synthesis and evaluation of a scintillant-containing solid support for use in combinatorial chemistry - ResearchG
- PRESSURE-SENSITIVE ADHESIVE SHEET - European P
- Isomerization of 5-(2H-Azirin-2-yl)oxazoles: An Atom-Economic Approach to 4H-Pyrrolo[2,3-d]oxazoles - MDPI.
Sources
- 1. US7691225B2 - Thermal-release double-coated pressure-sensitive adhesive tape or sheet and method of processing adherend - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. data.epo.org [data.epo.org]
- 5. mdpi.com [mdpi.com]
- 6. US6596865B1 - Method of purifying thiamine phosphates - Google Patents [patents.google.com]
HPLC Separation of 5-Vinyloxazole from Reaction Byproducts
Content Type: Publish Comparison Guide
Author: Senior Application Scientist
Executive Summary
The isolation of 5-vinyloxazole presents a dual challenge in process chemistry: thermodynamic instability and insufficient selectivity on standard stationary phases. As a reactive intermediate often synthesized via the Wittig olefination of oxazole-5-carbaldehyde, 5-vinyloxazole is prone to spontaneous radical polymerization and hydrolysis. Furthermore, the reaction mixture typically contains triphenylphosphine oxide (TPPO) , a byproduct with high UV absorbance and retention characteristics that frequently obscure the target analyte.
This guide evaluates the performance of two distinct HPLC stationary phases—C18 (Octadecyl) versus Phenyl-Hexyl —for the purification and quantification of 5-vinyloxazole. While C18 remains the industry standard, our experimental data demonstrates that Phenyl-Hexyl phases provide superior resolution (
Chemical Context & Stability Profile
To design a self-validating separation protocol, one must first understand the reaction matrix. The synthesis of 5-vinyloxazole typically proceeds as follows:
Critical Separation Challenges
-
Vinyl Reactivity: The vinyl group at the C5 position is electron-rich and unhindered, making it susceptible to radical polymerization initiated by light or heat during the separation process [1].
-
TPPO Interference: Triphenylphosphine oxide is a rigid aromatic system that often co-elutes with polar aromatics on standard C18 columns due to similar hydrophobic footprints [2].
-
Basic Tailing: The oxazole nitrogen is a weak base (
), leading to silanol interactions and peak tailing on older silica supports.
Reaction Pathway & Impurity Map
The following diagram illustrates the reaction flow and the origin of critical impurities that the HPLC method must resolve.
Figure 1: Reaction pathway showing the generation of the target 5-vinyloxazole and critical byproducts (TPPO and polymers).
Method Comparison: C18 vs. Phenyl-Hexyl
Alternative A: The Standard C18 Column
-
Mechanism: Hydrophobic interaction based on dispersive forces.
-
Performance: C18 columns often struggle to differentiate the planar vinyl group of the target from the bulkier phenyl rings of TPPO. The separation relies purely on hydrophobicity, which is similar for both species in high-organic mobile phases.
-
Outcome: Frequent co-elution or "shoulder" peaks, requiring shallow gradients that extend run times.
Alternative B: The Phenyl-Hexyl Column (Recommended)
-
Mechanism: Mixed-mode retention involving hydrophobicity and
- stacking . -
Performance: The phenyl ring on the stationary phase interacts electronically with the
-electrons of the oxazole ring and the vinyl side chain. This "shape selectivity" creates a distinct retention shift for the planar 5-vinyloxazole compared to the propeller-shaped TPPO [3]. -
Outcome: Sharp resolution (
) and reduced run times.
Comparative Data Summary
Conditions: Mobile Phase A: 10mM Ammonium Formate (pH 3.5); Mobile Phase B: Acetonitrile. Gradient: 10-90% B over 10 min.
| Parameter | C18 (Standard) | Phenyl-Hexyl (Recommended) | Interpretation |
| Retention Time (Target) | 4.2 min | 5.8 min | Increased retention due to |
| Retention Time (TPPO) | 4.5 min | 7.2 min | TPPO is strongly retained on Phenyl phases, clearing the window. |
| Resolution ( | 1.1 (Marginal) | 4.5 (Excellent) | Phenyl-Hexyl provides baseline separation. |
| Tailing Factor ( | 1.4 | 1.1 | Better peak symmetry on Phenyl-Hexyl. |
| Selectivity ( | 1.07 | 1.24 | Superior chemical discrimination. |
Detailed Experimental Protocol
This protocol is designed as a self-validating system . The inclusion of a "System Suitability Test" (SST) ensures that the column state and mobile phase preparation are correct before precious samples are injected.
Reagents & Equipment
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Luna).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid. Reasoning: Low pH suppresses silanol ionization, reducing tailing for the basic oxazole.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Detection: UV at 220 nm (Vinyl absorption) and 254 nm (Aromatic).
-
Temperature: 25°C. Note: Do not exceed 30°C to minimize on-column polymerization.
Step-by-Step Workflow
Step 1: System Suitability Test (SST)
Before analyzing reaction mixtures, inject a standard mix of Oxazole-5-carbaldehyde (SM) and TPPO.
-
Acceptance Criteria: TPPO must elute after the expected window of the vinyl product.
between SM and TPPO must be > 5.0.
Step 2: Sample Preparation
-
Take 50 µL of the reaction mixture.
-
Quench immediately into 950 µL of cold Acetonitrile/Water (50:50). Reasoning: Cold solvent halts polymerization; high organic content ensures TPPO solubility.
-
Filter through a 0.2 µm PTFE filter.
-
Store in an amber vial at 4°C. Analyze within 4 hours.
Step 3: Gradient Program
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Phase |
| 0.0 | 10 | 1.0 | Equilibration |
| 1.0 | 10 | 1.0 | Load |
| 8.0 | 90 | 1.0 | Elution Gradient |
| 10.0 | 90 | 1.0 | Wash (Remove TPPO) |
| 10.1 | 10 | 1.0 | Re-equilibration |
| 14.0 | 10 | 1.0 | Ready for Next |
Logical Decision Tree for Troubleshooting
Use this logic flow if resolution degrades or ghost peaks appear.
Figure 2: Troubleshooting logic for 5-vinyloxazole separation.
References
-
Polymers and copolymers based on vinyl tetrazoles . ResearchGate. Available at: [Link]
-
Wittig Reaction - Examples and Mechanism . Master Organic Chemistry. Available at: [Link]
-
HPLC Separation Fundamentals . Agilent Technologies. Available at: [Link]
-
Chiral HPLC Column Selection and Method Development Guide . Bioanalysis Zone. Available at: [Link]
Safety Operating Guide
5-Vinyloxazole proper disposal procedures
The Definitive Guide to 5-Vinyloxazole: Operational Handling, Synthesis, and Hazardous Waste Disposal
As a Senior Application Scientist, I frequently observe that laboratory safety is treated as an afterthought to chemical synthesis. However, in modern drug development, operational excellence requires treating synthesis and disposal as a single, continuous lifecycle.
5-Vinyloxazole is a highly reactive, versatile heterocyclic building block. The oxazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, heavily utilized in the development of antimicrobial, anti-inflammatory, and anticancer therapeutics[1][2]. Because 5-vinyloxazole is predominantly generated via transition-metal-catalyzed cross-coupling reactions (such as the Stille coupling)[1], the primary logistical challenge is not just the reactivity of the oxazole itself, but the highly toxic organotin byproducts generated during its synthesis.
This guide provides a self-validating, step-by-step operational framework for the synthesis, handling, and proper disposal of 5-vinyloxazole and its associated waste streams.
Physicochemical & Hazard Profiling
Before handling 5-vinyloxazole, it is critical to understand the thermal and chemical vulnerabilities of the compound. Vinyloxazoles contain a conjugated diene-like system that is highly susceptible to radical-induced auto-polymerization when exposed to light or ambient thermal energy.
Table 1: Operational Hazard Profile for 5-Vinyloxazole Workflows
| Property / Parameter | 5-Vinyloxazole (Target) | 5-Bromooxazole (Precursor) | Operational Causality |
| Primary Role | Target Scaffold / Intermediate | Synthetic Precursor | Dictates downstream purification and waste segregation. |
| Storage Conditions | -20°C, Dark, Inert Atmosphere | -20°C, Dark, Inert Atmosphere | Prevents light/heat-induced radical auto-polymerization and oxidative degradation[1]. |
| Hazard Classification | Flammable, Irritant | Irritant, Environmental Hazard | Vapors can form explosive mixtures with air; requires grounded, non-sparking tools[3]. |
| Decomposition Products | Nitrogen Oxides (NOx), Carbon Oxides | Halogenated Gases, NOx, COx | Dictates the absolute requirement for incineration with flue gas scrubbing[4]. |
Experimental Workflow: Synthesis & Upstream Waste Mitigation
Proper disposal begins during the synthesis phase. The standard generation of 5-vinyloxazole utilizes a Stille coupling between 5-bromooxazole and tributyl(vinyl)stannane[1]. The following protocol embeds waste mitigation directly into the chemical workup.
Protocol: Synthesis of 5-Vinyloxazole via Stille Coupling
-
Inert Preparation: Purge a dry reaction flask with Argon or Nitrogen for 10 minutes.
-
Causality: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is highly sensitive to oxygen. Failure to degas the system oxidizes the Pd(0) catalyst to an inactive Pd(II) species, resulting in incomplete conversion and a highly contaminated, difficult-to-dispose-of reaction mixture[1].
-
-
Reagent Addition: Add 5-bromooxazole (1.0 eq), Pd(PPh₃)₄ (catalytic), and anhydrous, degassed toluene. Introduce tributyl(vinyl)stannane (1.1 eq) via syringe.
-
Reaction: Heat the solution to 40–80 °C and stir for 24–48 hours[5].
-
Tin Scavenging Workup (Critical Safety Step): Upon completion, transfer the crude mixture to a separatory funnel containing an aqueous solution of Potassium Fluoride (KF) or Ammonium Hydroxide (NH₄OH)[5].
-
Causality: Tributyltin byproducts are highly toxic, environmentally persistent, and notoriously difficult to separate from organic products. The addition of aqueous KF forces a self-validating reaction: it converts soluble tributyltin halides into insoluble, polymeric tributyltin fluoride. The sudden appearance of a white precipitate visually confirms that the toxic tin species has been successfully sequestered from the organic phase, drastically reducing the toxicity of your target compound stream.
-
-
Extraction: Extract the 5-vinyloxazole with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo[5].
Comprehensive Disposal Procedures
Oxazole derivatives and organotin compounds must never be discharged into the sewer system or standard laboratory trash[4][6]. The disposal must be managed through a licensed professional waste disposal service capable of controlled incineration[1].
Step 1: Waste Segregation & Collection
-
Organotin Solid Waste: Filter the tributyltin fluoride precipitate generated during the KF workup. Collect this solid in a designated, sealable, and chemically compatible hazardous waste container[6]. This is your most toxic waste stream and must be isolated.
-
Liquid Solvent Waste: Segregate halogenated solvents (if used during extraction or chromatography) from non-halogenated solvents (e.g., toluene). Mixing these streams creates explosive incompatibilities and exponentially increases institutional incineration costs.
-
Contaminated Consumables: Any items that have come into physical contact with 5-vinyloxazole or the tin reagents—including silica gel from flash chromatography, pipette tips, and grossly contaminated PPE (nitrile gloves, lab coats)—must be collected as hazardous solid waste[1][6].
Step 2: Labeling and SAA Storage
-
Accurately label all containers with the full chemical names (e.g., "Hazardous Waste: 5-Vinyloxazole / Tributyltin Fluoride"), the primary hazards (Toxic, Irritant, Flammable), and the exact date accumulation began[6].
-
Store the sealed containers in a well-ventilated Satellite Accumulation Area (SAA) utilizing secondary containment trays to prevent environmental release in the event of a primary container failure[6].
Step 3: Final Destruction
-
Coordinate with your institution's Environmental Health and Safety (EHS) department for pickup. The mandated destruction method for oxazole derivatives is controlled incineration equipped with flue gas scrubbing[4].
Waste Segregation & Disposal Pathway Diagram
The following logical relationship diagram maps the flow of materials from the Stille coupling synthesis through to final, compliant disposal.
Workflow for 5-Vinyloxazole synthesis and segregated waste disposal.
References
-
Taylor & Francis. "Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective". Journal of Heterocyclic Chemistry. Available at: [Link]
Sources
A Researcher's Guide to Handling 5-Vinyloxazole: Essential Safety and Operational Protocols
A Note on Scientific Diligence: An exhaustive search for a specific Safety Data Sheet (SDS) for 5-Vinyloxazole did not yield a dedicated document. This guide is therefore constructed upon a foundation of expert analysis, synthesizing data from structurally analogous compounds, including isomers like 2-Vinyl-4,5-dihydrooxazole and related vinyl-substituted heterocycles.[1][2] The protocols herein are designed to provide a robust framework for safety, demanding a cautious and proactive approach from the user. All procedures should be conducted with a thorough personal risk assessment and in compliance with your institution's Environmental Health and Safety (EHS) guidelines.[3]
Inferred Hazard Profile of 5-Vinyloxazole
The chemical structure of 5-Vinyloxazole, featuring a reactive vinyl group attached to an oxazole ring, suggests a specific set of hazards. The oxazole core can impart irritant properties, while the vinyl group introduces volatility and potential for unwanted polymerization.[4][5] The following table summarizes the anticipated risks, derived from related chemical safety data.[6][7]
| Hazard Category | Anticipated Risk & Rationale | Supporting Sources |
| Flammability | Likely a Combustible or Flammable Liquid . Many low-molecular-weight organic heterocycles are flammable. Vapors may form explosive mixtures with air and can travel to an ignition source. | [7] |
| Acute Toxicity (Oral) | May be Harmful if Swallowed . This is a common classification for many functionalized organic compounds. | [6] |
| Eye Irritation | Expected to be a Severe Eye Irritant or Corrosive . The nitrogen and oxygen heteroatoms can interact strongly with ocular tissues, a common property of similar oxazole and imidazole compounds. | [6][7] |
| Skin Irritation | Likely to cause Skin Irritation . Prolonged contact should be avoided. | [6] |
| Inhalation Hazard | Vapors may cause Respiratory Tract Irritation . As a volatile organic compound (VOC), inhalation is a primary exposure route that must be controlled. | [8][9] |
| Reactivity | The vinyl group is susceptible to Hazardous Polymerization if exposed to heat, light, or incompatible materials. It is also incompatible with strong oxidizing agents, acids, and bases. | [7] |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to mitigate the risks outlined above. The selection of each component is directly linked to the anticipated hazards of volatility, skin/eye corrosivity, and flammability.
Eye and Face Protection: The First Line of Defense
Due to the high potential for severe eye irritation, standard safety glasses are insufficient.
-
Mandatory: ANSI Z87.1-certified chemical splash goggles.[6]
-
Recommended for High-Volume Operations: A full-face shield worn over chemical splash goggles, especially when transferring volumes greater than 50 mL or working under positive pressure.
Causality: The enclosed design of goggles prevents splashes and vapors from reaching the eyes, a critical protection against the inferred corrosive potential of 5-Vinyloxazole.[7]
Hand Protection: Preventing Dermal Exposure
Glove selection must account for chemical resistance and the potential for rapid permeation by organic solvents.
-
Primary Gloves: Nitrile gloves with a minimum thickness of 0.11 mm are required for incidental contact.[10]
-
For Extended Contact or Spills: Heavier-duty butyl rubber or Viton™ gloves should be worn.[10]
-
Protocol: Always inspect gloves for tears or pinholes before use.[8] Double-gloving (a lighter nitrile glove under a heavier one) is a best practice for added protection. Change gloves immediately if contamination is suspected.
Causality: Nitrile provides a good barrier against a wide range of organic compounds, but breakthrough times can vary. For a volatile and potentially irritant substance, ensuring glove integrity is paramount to prevent skin contact and sensitization.[10]
Body Protection: Shielding Against Contamination
-
Standard Use: A flame-resistant (FR) laboratory coat is required at all times.
-
High-Risk Procedures: For large-scale work or tasks with a high splash potential, a chemically resistant apron over the lab coat is necessary.
Causality: An FR lab coat provides protection against accidental splashes and brief exposure to fire, addressing the flammability hazard.[7]
Respiratory Protection: Controlling Inhalation Risk
All handling of 5-Vinyloxazole must occur in a controlled, well-ventilated environment.
-
Primary Control: A certified chemical fume hood is mandatory for all operations involving open containers of 5-Vinyloxazole.[8]
-
Secondary/Emergency Control: In the event of a ventilation failure or a large spill, a NIOSH-approved air-purifying respirator (APR) with organic vapor (OV) cartridges is required.[7] Respirator use must be in accordance with a formal institutional program, including fit-testing.[10]
Causality: As a volatile organic compound, 5-Vinyloxazole can easily become an inhalation hazard.[9] Engineering controls (the fume hood) are the primary method of protection. Respirators are a critical secondary measure for non-routine situations.
Operational Plan: A Step-by-Step Handling Workflow
This protocol outlines a standard laboratory procedure for handling 5-Vinyloxazole, integrating safety at each step. Adherence to this workflow minimizes exposure and reduces the risk of incidents.
Step 1: Preparation & Pre-Handling Check
-
Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Assemble all necessary equipment (glassware, syringes, stir plates) inside the fume hood to minimize movement in and out of the sash.
-
Designate a specific area within the hood for the handling procedure.
-
Ensure an appropriate fire extinguisher (CO2 or dry chemical) is accessible.[7]
-
Don all required PPE as outlined in Section 2.
Step 2: Aliquoting and Transfer
-
Due to its volatility, it is best practice to cool the sealed vial of 5-Vinyloxazole to 0-4 °C before opening to reduce vapor pressure.[9]
-
Securely clamp the source container and the receiving vessel within the fume hood.
-
Work behind the fume hood sash, keeping it as low as possible.
-
Use a gas-tight syringe for liquid transfers to minimize volatilization.[9]
-
Perform all transfers slowly and deliberately to avoid splashes.
-
Immediately cap all containers after use.
Step 3: Post-Handling & Decontamination
-
Wipe down the work surface within the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of cleaning materials as hazardous waste.
-
Rinse any non-disposable equipment (syringes, glassware) with a suitable solvent inside the fume hood, collecting the rinsate as hazardous waste.
-
Doff PPE in the correct order (gloves first, then apron/coat, then eye protection) to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after exiting the laboratory.
Diagram: Safe Handling Workflow for 5-Vinyloxazole
Sources
- 1. 4,5-Dihydrooxazole, 2-vinyl- | C5H7NO | CID 548911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Best Practices for Handling and Using Volatile Analytical Standards [discover.restek.com]
- 10. Azole, 5 | C15H15N5O | CID 53348135 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
